Omphalotin A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
186511-50-2 |
|---|---|
Molekularformel |
C69H115N13O12 |
Molekulargewicht |
1318.7 g/mol |
IUPAC-Name |
9,21,30-tri(butan-2-yl)-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86) |
InChI-Schlüssel |
RPRXGEAIZUOLRT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Nematicidal Treasure of the Jack-o'-Lantern Mushroom: A Technical Guide to the Discovery and Isolation of Omphalotin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Omphalotin A, a potent and selective nematicidal cyclic peptide derived from the basidiomycete Omphalotus olearius. This document details the experimental protocols for its extraction and purification and presents key data in a structured format for ease of comparison and use in research and drug development settings.
Introduction: Discovery of a Potent Nematicide
This compound is a novel cyclic dodecapeptide first isolated from the mycelial cultures of Omphalotus olearius, commonly known as the jack-o'-lantern mushroom.[1][2][3] This compound exhibits remarkable and selective nematicidal activity against the plant-pathogenic root-knot nematode Meloidogyne incognita.[1][4] Notably, it shows significantly lower activity against the saprophytic nematode Caenorhabditis elegans and possesses no significant phytotoxic, antibacterial, or antifungal properties, highlighting its potential as a targeted biopesticide.[1][4]
Structurally, this compound is a fascinating molecule. It is a cyclic dodecapeptide where nine of the twelve amide nitrogens are methylated.[2][5] This high degree of N-methylation is a key characteristic, contributing to its unique biological activity and stability.[6][7]
Physicochemical and Biological Properties of this compound
The structural and biological characteristics of this compound have been elucidated through various spectroscopic and bioactivity assays.
| Property | Value / Description | Reference |
| Molecular Formula | C₆₉H₁₁₅N₁₃O₁₂ | [5] |
| Molecular Weight | 1317 Da | [5] |
| Amino Acid Composition | 3 x Glycine, 5 x Valine, 3 x Isoleucine, 1 x Tryptophan | [2] |
| Structural Feature | Cyclic dodecapeptide with 9 N-methylated amide bonds | [2][5] |
| Primary Biological Activity | Potent and selective nematicidal activity against Meloidogyne incognita | [1][8] |
| LD₉₀ against M. incognita | 2-5 µg/mL | [8] |
| Cytotoxicity | Weakly cytotoxic at high concentrations (100 µg/ml) | [1][4] |
| Other Activities | No significant antibacterial, antifungal, or phytotoxic activities | [1][4] |
Experimental Protocols
Fungal Fermentation and Mycelia Production
The production of this compound is achieved through submerged fermentation of Omphalotus olearius.
Protocol:
-
Strain: Omphalotus olearius
-
Culture Medium: A suitable rich medium for fungal growth.
-
Fermentation: The fungus is cultivated in fermentors (e.g., 20-liter scale) under controlled conditions.[5]
-
Incubation: The fermentation is carried out for a sufficient period to allow for the production of secondary metabolites, including this compound.
-
Harvesting: The mycelia are harvested from the culture broth for subsequent extraction.
Extraction and Isolation of this compound
The isolation of this compound from the fungal mycelia involves a multi-step purification process.
Protocol:
-
Mycelia Extraction: The harvested mycelia are extracted to obtain a crude extract containing this compound.
-
Resin Adsorption: The crude extract is passed through an Amberlite XAD-16 resin column.
-
Washing: The resin is washed with water to remove polar impurities.
-
Elution: The adsorbed compounds are eluted with acetone. The solvent is then evaporated to yield a concentrated fraction.[5]
-
Gel Filtration Chromatography: The resulting fraction is subjected to gel filtration on Sephadex LH20 with methanol (B129727) as the mobile phase to separate compounds based on size.[5] The nematicidal fractions are collected.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from gel filtration is further purified by RP-HPLC.[5]
-
Final Product: The pure this compound is obtained after solvent evaporation. From a 20-liter fermentation, approximately 13 mg of pure this compound can be yielded.[5]
Biosynthesis and Logical Relationships
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[7] Its biosynthesis involves a unique enzymatic pathway.
Caption: Biosynthetic pathway of this compound.
The workflow for the isolation and purification of this compound is a sequential process designed to enrich the target compound.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound represents a promising lead compound for the development of novel, environmentally friendly nematicides. Its unique cyclic peptide structure with extensive N-methylation, combined with its potent and selective biological activity, makes it a subject of significant interest for agricultural and pharmaceutical research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its analogs. The elucidation of its ribosomal biosynthetic pathway also opens up avenues for biotechnological production and bioengineering of novel nematicidal compounds.[7][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Omphalotus olearius - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Omphalotin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omphalotin A is a potent nematicidal cyclic dodecapeptide isolated from the fungus Omphalotus olearius. Its unique structure, characterized by extensive N-methylation, presents significant interest for peptide-based drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, supported by available quantitative data and experimental methodologies.
Chemical Structure and Stereochemistry
This compound is a macrocyclic peptide composed of twelve amino acid residues. A defining feature of its structure is the presence of nine N-methylated peptide bonds, which contribute to its conformational rigidity and proteolytic stability. The amino acid sequence and N-methylation pattern are crucial for its biological activity. All amino acid residues in this compound possess the L-configuration.
The chemical formula of this compound is C₆₉H₁₁₅N₁₃O₁₂ and its molecular weight is 1318.73 g/mol .
Amino Acid Sequence and N-Methylation
The constituent amino acids and their N-methylation status are detailed in the table below.
| Position | Amino Acid | N-Methylation |
| 1 | L-Valine | Yes |
| 2 | L-Isoleucine | Yes |
| 3 | L-Valine | Yes |
| 4 | L-Isoleucine | Yes |
| 5 | L-Alanine | No |
| 6 | Glycine | Yes |
| 7 | L-Isoleucine | Yes |
| 8 | L-Valine | Yes |
| 9 | L-Leucine | Yes |
| 10 | L-Alanine | No |
| 11 | Glycine | Yes |
| 12 | L-Tryptophan | No |
Stereochemical Representation
The absolute stereochemistry of each chiral center in this compound is of the L-configuration, a common feature for ribosomally synthesized peptides.
Caption: Chemical structure of this compound with L-amino acids and N-methylation sites.
Physicochemical and Spectroscopic Data
Comprehensive spectroscopic analysis is essential for the structural confirmation of this compound. While a complete, publicly available dataset is limited, this section compiles the known data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for elucidating the three-dimensional structure of peptides in solution. The extensive N-methylation in this compound results in complex NMR spectra.
Table 2: 1H and 13C NMR Chemical Shift Data for this compound (Note: A complete, publicly available, tabulated dataset of chemical shifts and coupling constants for this compound is not currently available. The following is a representative placeholder for the type of data that would be included.)
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| Val1 | αH | Data not available | Data not available | Data not available |
| βH | Data not available | Data not available | Data not available | |
| N-CH₃ | Data not available | Data not available | Data not available | |
| ... | ... | ... | ... | ... |
| Trp12 | αH | Data not available | Data not available | Data not available |
Optical Rotation
The specific rotation is a key parameter for characterizing chiral molecules like this compound.
Table 3: Optical Rotation of this compound
| Parameter | Value |
| Specific Rotation ([α]D) | Data not available in searched literature |
| Solvent | Data not available |
| Temperature (°C) | Data not available |
| Concentration (g/100mL) | Data not available |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been achieved, confirming its structure and providing a route for the generation of analogues. A key strategy involves solid-phase peptide synthesis (SPPS).[1]
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: General workflow for the solid-phase synthesis of this compound.
A detailed, step-by-step protocol for the solid-phase synthesis of this compound is not publicly available in the searched literature. However, a general protocol for Fmoc-based SPPS is as follows:
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Macrocyclization: Perform the head-to-tail cyclization of the linear peptide in solution, often under high dilution to favor intramolecular cyclization.
-
Purification: Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains both a methyltransferase domain and the core peptide sequence. The macrocyclization is catalyzed by a prolyl oligopeptidase, OphP.[2]
Signaling Pathway for this compound Biosynthesis
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound remains a molecule of significant scientific interest due to its potent biological activity and its unusual, heavily N-methylated cyclic structure. This guide has summarized the current knowledge of its chemical structure and stereochemistry. Further research to fully characterize its spectroscopic properties and to develop detailed, optimized synthetic protocols will be invaluable for advancing its potential as a lead compound in drug discovery, particularly in the development of new nematicides.
References
Unveiling the Blueprint: A Technical Guide to the Omphalotin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, characterization, and functional analysis of the Omphalotin A biosynthetic gene cluster. This compound, a cyclic dodecapeptide with potent nematicidal activity, represents a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP). Understanding its biosynthetic machinery opens avenues for the discovery of novel natural products and the development of new therapeutic agents.
The Architecture of the this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the mushroom Omphalotus olearius. Unlike the sprawling non-ribosomal peptide synthetase (NRPS) machinery typically associated with cyclic peptide synthesis, the this compound cluster is remarkably compact. The core components of this cluster are the genes ophMA and ophP.
-
ophMA : This gene encodes a large precursor protein, OphMA, which is the cornerstone of this compound biosynthesis. OphMA is a multi-domain protein containing an N-terminal methyltransferase domain and a C-terminal region that includes the this compound core peptide sequence.
-
ophP : Located in close proximity to ophMA, this gene encodes OphP, a prolyl oligopeptidase. This enzyme is responsible for the crucial final steps of cleaving the precursor peptide and catalyzing the macrocyclization of this compound.
The genomic organization of these key genes is a hallmark of this biosynthetic pathway and serves as a blueprint for identifying homologous clusters in other fungal species.
The Biosynthetic Pathway of this compound
The production of this compound follows a sophisticated, multi-step process that begins with the ribosomal synthesis of the OphMA precursor protein. The pathway can be dissected into three key stages: methylation, proteolytic cleavage, and macrocyclization.
-
N-methylation by the OphMA Methyltransferase Domain: Following translation, the methyltransferase domain of OphMA repeatedly methylates nine specific residues within the C-terminal core peptide region of the same protein. This automethylation process is a defining feature of the pathway.
-
Proteolytic Cleavage: Once methylation is complete, the modified core peptide is excised from the large OphMA precursor. While the precise protease responsible for the initial cleavage is yet to be fully elucidated, the prolyl oligopeptidase OphP plays a critical role in the subsequent processing.
-
Macrocyclization by OphP: The final and essential step is the head-to-tail cyclization of the linear, methylated dodecapeptide. This reaction is catalyzed by OphP, which recognizes the processed peptide and facilitates the formation of the stable cyclic structure of this compound.
Key Experimental Findings and Quantitative Data
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of bioinformatics, molecular genetics, and analytical chemistry. A significant breakthrough was the successful heterologous expression of the ophMA and ophP genes in the yeast Pichia pastoris, which enabled the production and detailed characterization of this compound and its analogs.
While extensive quantitative data on the production and enzyme kinetics are still emerging, the following table summarizes a key reported production yield.
| Product | Expression Host | Production Yield | Reference |
| This compound | Pichia pastoris | ~6.5 mg/L | [1] |
Further research is required to establish a comprehensive quantitative understanding of the enzymatic parameters (Km, Vmax) for OphMA and OphP and to optimize production titers in heterologous hosts.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the identification and characterization of the this compound biosynthetic gene cluster.
Bioinformatic Identification of the Gene Cluster
The identification of the this compound biosynthetic gene cluster relies on genome mining and comparative genomics.
Protocol:
-
Genome Sequencing: Obtain the whole-genome sequence of the target fungus, such as Omphalotus olearius.
-
Gene Cluster Prediction: Submit the genome sequence to a specialized bioinformatics tool for secondary metabolite gene cluster prediction, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Homology Search: Perform a BLASTp search of the predicted protein sequences within the identified clusters against databases of known RiPP biosynthetic enzymes, with a particular focus on methyltransferases and peptidases.
-
Gene Annotation and Curation: Manually inspect the gene annotations within the putative cluster, paying close attention to the presence of genes encoding a precursor peptide with a methyltransferase domain (ophMA-like) and a prolyl oligopeptidase (ophP-like).
-
Comparative Genomics: Compare the architecture of the identified gene cluster with known RiPP biosynthetic gene clusters to confirm its novelty and potential function.
Heterologous Expression in Pichia pastoris
The functional characterization of the this compound gene cluster is achieved through its heterologous expression in a suitable host, such as Pichia pastoris.
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the full-length cDNAs of ophMA and ophP with codon optimization for expression in P. pastoris.
-
Vector Construction:
-
Clone the codon-optimized ophMA gene into a P. pastoris expression vector, such as pPICZ A, under the control of an inducible promoter (e.g., the AOX1 promoter).
-
Clone the codon-optimized ophP gene into a compatible P. pastoris expression vector, such as pPIC3.5K, also under the control of an inducible promoter.
-
-
Transformation:
-
Linearize the expression vectors containing ophMA and ophP.
-
Co-transform competent P. pastoris cells (e.g., strain GS115) with the linearized vectors using electroporation.
-
Select for positive transformants on appropriate selection media.
-
-
Cultivation and Induction:
-
Grow a starter culture of the recombinant P. pastoris strain in a buffered glycerol-complex medium (BMGY).
-
Inoculate a larger volume of buffered methanol-complex medium (BMMY) with the starter culture.
-
Induce protein expression by the addition of methanol (B129727) to the culture medium at regular intervals for 3-4 days at 30°C.
-
-
Cell Lysis and Extraction:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using mechanical disruption (e.g., glass beads) in a suitable buffer.
-
Extract the lysate with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound.
-
Purification and Analysis by LC-MS/MS
The final steps involve the purification and analytical confirmation of the produced this compound.
Protocol:
-
Purification:
-
Evaporate the organic extract to dryness.
-
Redissolve the crude extract in a small volume of methanol.
-
Purify this compound from the crude extract using reversed-phase high-performance liquid chromatography (HPLC).
-
-
LC-MS/MS Analysis:
-
Analyze the purified fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography: Separate the sample on a C18 column using a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Mass Spectrometry: Acquire mass spectra in positive ion mode. Confirm the identity of this compound by comparing its retention time and fragmentation pattern (MS/MS) with an authentic standard.
-
Conclusion
The identification and characterization of the this compound biosynthetic gene cluster provide a compelling case study in the discovery of novel RiPPs. The minimalistic nature of this cluster, relying on two key enzymes for the intricate processes of methylation and macrocyclization, highlights the diversity of biosynthetic strategies in fungi. The successful heterologous expression of this pathway not only confirms the function of the identified genes but also establishes a platform for the production of this compound and its derivatives. This knowledge paves the way for future research into the engineering of this system to create novel cyclic peptides with potentially enhanced or new biological activities, offering exciting prospects for drug development and biotechnology.
References
The Quest for a Target: A Technical Guide to Identifying the Molecular Basis of Omphalotin A in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal properties.[1][2][3] While its efficacy against plant-parasitic nematodes like Meloidogyne incognita is well-documented, its mechanism of action remains elusive.[1][2] The free-living nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the molecular pathways targeted by anthelmintic compounds. However, the specific molecular target of this compound in C. elegans has not yet been identified. This technical guide provides a comprehensive overview of the methodologies and experimental workflows that can be employed to identify the molecular target of this compound in C. elegans, drawing upon established protocols in the field.
Quantitative Nematicidal Activity of this compound
This compound exhibits differential activity against various nematode species. Notably, its potency is significantly higher against the plant-parasitic nematode Meloidogyne incognita compared to C. elegans. This selectivity suggests potential differences in the target's presence, structure, or accessibility between the species.
| Nematode Species | Assay Type | Parameter | Value (µM) | Reference |
| Meloidogyne incognita | In vitro | LC₅₀ (16h) | 0.57 | |
| Meloidogyne incognita | In vitro | LC₅₀ | 0.38 - 3.8 | |
| Caenorhabditis elegans | In vitro | - | Higher concentration required | |
| Heterodera schachtii | In vitro | - | Higher concentration required | |
| Radopholus similis | In vitro | - | Higher concentration required | |
| Pratylenchus penetrans | In vitro | - | Higher concentration required |
Proposed Experimental Strategies for Target Identification
The identification of a drug's molecular target is a critical step in understanding its mechanism of action and in the development of new therapeutic agents. For this compound in C. elegans, a multi-pronged approach combining biochemical, genetic, and proteomic strategies is recommended.
Affinity Chromatography followed by Mass Spectrometry (AP-MS)
This biochemical approach aims to isolate the binding partners of this compound from C. elegans lysate. This is achieved by using a modified, "bait" version of this compound that is immobilized on a solid support.
Experimental Workflow:
Detailed Experimental Protocol:
-
Bait Preparation:
-
Synthesize a derivative of this compound functionalized with a biotin (B1667282) tag. The tag should be placed at a position that does not interfere with its biological activity.
-
Immobilize the biotinylated this compound on streptavidin-coated magnetic beads or resin.
-
-
C. elegans Lysate Preparation:
-
Grow large-scale liquid cultures of wild-type C. elegans.
-
Harvest and wash the worms to remove bacteria.
-
Prepare a whole-worm lysate by methods such as sonication or cryo-milling in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the this compound-coated beads for several hours at 4°C to allow for binding.
-
Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins.
-
As a control, perform a parallel experiment with beads that have not been coated with this compound or are coated with an inactive analogue.
-
-
Elution and Mass Spectrometry:
-
Elute the specifically bound proteins from the beads using a competitive eluent or by changing the buffer conditions (e.g., pH, salt concentration).
-
Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the this compound pulldown compared to the control. These are the candidate target proteins.
-
Forward Genetic Screen for Resistant Mutants
This genetic approach involves inducing random mutations in the C. elegans genome and then selecting for worms that are resistant to the lethal effects of this compound. The gene that is mutated in the resistant worms is a strong candidate for the drug's target or a critical component of the target pathway.
Experimental Workflow:
Detailed Experimental Protocol:
-
Mutagenesis:
-
Expose a population of wild-type C. elegans (P0 generation) to a chemical mutagen such as ethyl methanesulfonate (B1217627) (EMS).
-
-
Screening for Resistance:
-
Allow the mutagenized worms to self-fertilize for two generations (F2 generation).
-
Expose the F2 generation to a concentration of this compound that is lethal to wild-type worms.
-
Identify and isolate individual worms that survive and appear healthy. These are the resistant mutants.
-
-
Backcrossing and Mapping:
-
Backcross the resistant mutants to wild-type worms for several generations to remove background mutations.
-
Map the mutation responsible for the resistance phenotype using techniques such as single-nucleotide polymorphism (SNP) mapping or whole-genome sequencing.
-
-
Gene Identification and Validation:
-
Identify the gene that is mutated in the resistant worms.
-
Validate that the identified gene is indeed responsible for the resistance by, for example, creating a new knockout of the gene in a wild-type background and testing for resistance, or by rescuing the resistant phenotype in the mutant by introducing a wild-type copy of the gene.
-
Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling is a proteomic technique that can identify drug targets by detecting changes in the thermal stability of proteins upon ligand binding. The binding of a drug to its target protein often stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow:
Detailed Experimental Protocol:
-
C. elegans Lysate Preparation:
-
Prepare a native protein lysate from C. elegans as described for the AP-MS protocol.
-
-
Treatment and Heating:
-
Divide the lysate into two batches. Treat one with this compound and the other with a vehicle control.
-
Aliquot the treated lysates and heat them to a range of different temperatures.
-
-
Protein Separation and Quantification:
-
After heating, centrifuge the samples to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the abundance of each protein in the soluble fraction using quantitative mass spectrometry, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags).
-
-
Data Analysis:
-
For each protein, plot its abundance in the soluble fraction as a function of temperature to generate a melting curve.
-
Compare the melting curves of proteins from the this compound-treated and control samples.
-
Proteins that show a significant shift in their melting temperature in the presence of this compound are considered candidate targets.
-
Biosynthesis of this compound
Understanding the biosynthesis of this compound can provide insights into its structure and potential for modification for use in target identification studies. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide. The methyltransferase domain automethylates the core peptide, which is then cleaved and cyclized by a protease, OphP.
Conclusion
While the molecular target of this compound in C. elegans remains to be discovered, the experimental strategies outlined in this guide provide a robust framework for its identification. A combination of affinity chromatography-mass spectrometry, forward genetic screens, and thermal proteome profiling offers complementary approaches to unravel the mechanism of action of this potent nematicide. The successful identification of its target in the genetically tractable model organism C. elegans will not only illuminate the biology of this fascinating natural product but also pave the way for the development of novel and more effective anthelmintic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
The Biological Activity Spectrum of Omphalotin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It is a member of the borosin family of ribosomally synthesized and post-translationally modified peptides (RiPPs) and is characterized by multiple N-methylations on its peptide backbone. This structural feature is believed to contribute to its high proteolytic stability and membrane permeability, making it an interesting scaffold for drug development. The primary and most well-documented biological activity of this compound and its derivatives is their potent and selective nematicidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita. This guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Nematicidal Activity
The most significant biological activity of this compound and its derivatives is their ability to kill nematodes. This activity is particularly pronounced against the plant-parasitic nematode Meloidogyne incognita, a major agricultural pest.
Quantitative Nematicidal Activity Data
The nematicidal potency of this compound and several of its natural and recombinant derivatives has been quantified using LC50 (lethal concentration 50%) values, which represent the concentration of the compound required to kill 50% of the nematode population within a specified time.
| Compound | Target Organism | LC50 (µM) | LC50 (µg/mL) | LD90 (µg/mL) | Reference |
| This compound | Meloidogyne incognita | < 1.0 | - | - | [1] |
| This compound | Meloidogyne incognita | 0.57 (after 16h) | - | - | [2] |
| Omphalotins E-I | Meloidogyne incognita | 0.38 - 3.8 | 0.5 - 2.0 | 2 - 5 | [2] |
| Lentinulin A | Meloidogyne incognita | < 1.0 | - | - | [1] |
| Dendrothelin A | Meloidogyne incognita | - | - | - | [2] |
| This compound | Caenorhabditis elegans | Weakly active | - | - | [3] |
Note: Direct comparison of values should be made with caution due to potential variations in experimental conditions between studies.
Structure-Activity Relationships for Nematicidal Activity
Preliminary structure-activity relationship (SAR) studies suggest that the macrocyclic structure and the presence of N-methylations are crucial for the nematicidal activity of this compound. Variations in the amino acid sequence, as seen in the natural derivatives Lentinulin A and Dendrothelin A, can influence the potency of the nematicidal effect. The oxidatively modified Omphalotins E-I, which contain a hydroxylated tricyclic tryptophan derivative, also exhibit strong nematicidal activity, indicating that modifications to the core peptide are tolerated and can even be beneficial for activity.[2]
Proposed Mechanism of Nematicidal Action
The precise molecular mechanism of action of this compound against nematodes is not yet fully understood. However, the rapid paralysis observed in affected nematodes suggests a neurotoxic mechanism. It is hypothesized that this compound may act on neuronal receptors, such as acetylcholine (B1216132) receptors, leading to disruption of neuromuscular coordination and subsequent paralysis and death.[4][5][6] The high selectivity for certain parasitic nematodes over free-living species like Caenorhabditis elegans suggests a specific molecular target that is either absent or different in the latter.[3]
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Acetylcholine receptor molecules of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]
- 6. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Nematicidal Assay for Omphalotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro nematicidal assay for Omphalotin A, a cyclic peptide with potent and selective activity against plant-parasitic nematodes. This document outlines detailed experimental protocols, summarizes quantitative data from published studies, and visualizes relevant biological pathways to support research and development efforts in the field of nematicides.
Introduction
This compound is a ribosomally synthesized and post-translationally modified cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It exhibits significant and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest causing significant economic losses worldwide. The unique structure of this compound, featuring multiple N-methylations on the peptide backbone, contributes to its stability and biological activity. Understanding the in vitro efficacy and methodology for testing this compound is crucial for its potential development as a biopesticide.
Quantitative Nematicidal Activity of this compound
The nematicidal potency of this compound and its derivatives has been quantified in several studies. The following tables summarize the reported lethal concentrations required to affect nematode viability.
Table 1: Nematicidal Activity of this compound and its Analogs against Meloidogyne incognita
| Compound | LC50 (µM) | Exposure Time | Reference |
| This compound | 0.57 | 16 hours | [1] |
| Recombinant this compound | Comparable to native | 24 hours | [1] |
| Lentinulin A (analog) | Comparable to this compound | 24 hours | [1] |
Table 2: Nematicidal Activity of Omphalotins E-I against Meloidogyne incognita
| Compound | LC50 (µM) | Reference |
| Omphalotins E-I | 0.38 - 3.8 | [1] |
Table 3: Nematicidal Activity of Omphalotins against Meloidogyne incognita
| Compound | LD90 (µg/mL) | Reference |
| Omphalotins E-I | 2 - 5 |
It is noteworthy that this compound displays high specificity for M. incognita. While it also affects other plant-parasitic nematodes like Heterodera schachtii, Radopholus similis, and Pratylenchus penetrans, as well as the model nematode Caenorhabditis elegans, significantly higher concentrations are required for a comparable effect[1].
Experimental Protocol: In Vitro Nematicidal Assay
This section provides a detailed, generalized protocol for assessing the nematicidal activity of this compound against Meloidogyne incognita second-stage juveniles (J2). This protocol is a composite based on standard methodologies for in vitro nematicidal assays.
Materials
-
Meloidogyne incognita culture (maintained on a suitable host plant, e.g., tomato)
-
This compound (purified or synthesized)
-
Solvent for this compound (e.g., DMSO, ensuring final concentration does not affect nematode viability)
-
Sterile distilled water
-
96-well microtiter plates
-
Stereomicroscope
-
Pipettes and sterile tips
-
Incubator
Methods
3.2.1. Preparation of Meloidogyne incognita J2 Juveniles
-
Excise egg masses from the roots of infected host plants.
-
Surface sterilize the egg masses, for example, by agitation in a 0.5% sodium hypochlorite (B82951) solution for 2 minutes.
-
Thoroughly rinse the eggs with sterile distilled water to remove any residual sterilant.
-
Place the sterilized egg masses in a hatching chamber (e.g., a Baermann funnel or a sieve with tissue paper) with sterile water at 25-28°C to encourage hatching.
-
Collect the freshly hatched J2s within 48 hours for the assay.
-
Adjust the concentration of the J2 suspension with sterile distilled water to a final density of approximately 100-200 J2s per 50 µL.
3.2.2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to achieve the desired final test concentrations (e.g., ranging from 0.1 to 10 µM).
-
Prepare a solvent control containing the highest concentration of the solvent used in the test solutions.
-
A negative control (sterile distilled water) should also be included.
3.2.3. Nematicidal Assay
-
Pipette 50 µL of the J2 suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution, solvent control, or negative control to the wells. This will result in a final volume of 100 µL per well.
-
Each treatment and control should be performed in triplicate or quadruplicate.
-
Incubate the plates at 25-28°C.
-
Observe the nematodes under a stereomicroscope at specified time points (e.g., 16, 24, 48, and 72 hours).
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Count the number of dead and live nematodes in each well.
3.2.4. Data Analysis
-
Calculate the percentage of mortality for each treatment and control.
-
Correct for mortality in the control group using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other suitable statistical software.
Mechanism of Action and Relevant Pathways
The precise molecular target and signaling pathway of this compound's nematicidal activity remain unknown. Its high specificity towards M. incognita suggests a targeted mode of action rather than general toxicity. While the direct target is yet to be elucidated, the following sections visualize relevant biological pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving post-translational modification of a precursor peptide. Understanding this pathway is crucial for potential biotechnological production of this compound and its analogs.
Caption: Proposed biosynthetic pathway of this compound.
Generalized Nematode Neuromuscular Junction (Hypothetical Target)
Many nematicides target the neuromuscular system of nematodes, leading to paralysis and death. While there is no direct evidence that this compound acts on this system, it represents a plausible, yet unconfirmed, potential site of action.
Caption: Generalized nematode neuromuscular junction as a hypothetical target.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. The detailed experimental protocol for the in vitro nematicidal assay allows for standardized evaluation of its efficacy. While the quantitative data clearly demonstrates the potent and selective activity of this compound against Meloidogyne incognita, the precise mechanism of action remains a key area for future research. Elucidating the specific signaling pathway targeted by this compound will be a critical step in optimizing its use as a novel and effective biopesticide.
References
An In-depth Technical Guide to Omphalotin A and its Natural Variants: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide originally isolated from the jack-o'-lantern mushroom, Omphalotus olearius.[1] This fascinating molecule and its naturally occurring analogs have garnered significant attention within the scientific community due to their potent and selective nematocidal activity. As ribosomally synthesized and post-translationally modified peptides (RiPPs), omphalotins represent a unique class of natural products with a complex biosynthetic pathway. Their backbone N-methylation and macrocyclization contribute to their enhanced proteolytic stability and membrane permeability, making them attractive candidates for the development of novel anthelmintic agents. This technical guide provides a comprehensive overview of the known natural variants of this compound, their bioactivity, and the experimental methodologies employed in their study.
Natural Variants of this compound
Several natural variants of this compound have been identified from various fungal sources. These analogs typically differ by one or two amino acid substitutions within the cyclic peptide backbone.
Known Natural Variants:
-
This compound: The parent compound, isolated from Omphalotus olearius.
-
Lentinulin A: Isolated from the shiitake mushroom, Lentinula edodes.
-
Dendrothelin A: Isolated from the fungus Dendrothele bispora.
-
Omphalotins B, C, and D: Also isolated from Omphalotus olearius, these variants feature oxidized amino acid residues.
-
Omphalotins E-I: A series of oxidatively modified cyclopeptides from Omphalotus olearius.
Bioactivity of this compound and its Variants
The primary and most well-documented bioactivity of this compound and its natural variants is their potent and selective toxicity against plant-parasitic nematodes, particularly Meloidogyne incognita. The mechanism of action is not yet fully understood but is believed to involve the disruption of vital physiological processes in the nematodes.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the nematocidal activity of this compound and its natural variants against the root-knot nematode, Meloidogyne incognita.
| Compound | Bioactivity Metric | Value | Target Organism |
| This compound | LC50 | < 1.0 µM | Meloidogyne incognita |
| Lentinulin A | LC50 | < 1.0 µM | Meloidogyne incognita |
| Dendrothelin A | LC50 | > 3.0 µM | Meloidogyne incognita |
| Omphalotins E-I | LD50 | 0.5 - 2.0 µg/mL | Meloidogyne incognita |
| Omphalotins E-I | LD90 | 2.0 - 5.0 µg/mL | Meloidogyne incognita |
Biosynthesis of Omphalotins
Omphalotins are synthesized ribosomally as a precursor peptide, which then undergoes extensive post-translational modifications. The key enzymes involved in this process are the precursor protein OphMA, which contains a methyltransferase domain, and a prolyl oligopeptidase, OphP.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from the precursor protein OphMA.
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and bioactivity assessment of this compound and its variants.
Isolation and Purification of Omphalotins from Fungal Cultures
1. Fermentation:
-
Cultures of the producing fungus (e.g., Omphalotus olearius) are grown in a suitable liquid medium.
-
Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of the desired metabolites.
2. Extraction:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium and/or the culture filtrate are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude secondary metabolites.
3. Purification:
-
The crude extract is subjected to various chromatographic techniques to purify the omphalotins.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the final purification of omphalotins.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV absorbance is monitored at a specific wavelength (e.g., 210 nm) to detect the peptide bonds.
-
Structure Elucidation
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compounds.
-
Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure of the omphalotins.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in sequencing the amino acids.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure of the cyclic peptide.
-
Heterologous Production in Pichia pastoris
The biosynthetic pathway of omphalotins can be reconstituted in a heterologous host like the yeast Pichia pastoris for sustainable production and for generating novel analogs.
Experimental Workflow:
Caption: Workflow for the heterologous production of omphalotins.
Nematicidal Bioassay
The nematocidal activity of the purified compounds is typically assessed against the second-stage juveniles (J2) of Meloidogyne incognita.
General Protocol:
-
Nematode Culture: M. incognita is maintained on a suitable host plant (e.g., tomato plants).
-
Egg Extraction: Eggs are extracted from the roots of infected plants.
-
Juvenile Hatching: Eggs are hatched in water to obtain J2s.
-
Bioassay Setup:
-
A known number of J2s are placed in the wells of a microtiter plate.
-
The test compounds are added to the wells at various concentrations.
-
A negative control (solvent only) and a positive control (a known nematicide) are included.
-
-
Incubation: The plates are incubated at a controlled temperature for a specific period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: The number of dead or immobile nematodes is counted under a microscope.
-
Data Analysis: The LC50 (lethal concentration required to kill 50% of the nematodes) or LD50 (lethal dose) values are calculated.
Conclusion and Future Perspectives
This compound and its natural variants represent a promising class of natural products with significant potential for the development of new-generation nematicides. Their unique cyclic and N-methylated structure confers favorable pharmacological properties. While their primary bioactivity against plant-parasitic nematodes is well-established, the precise molecular target and mechanism of action remain an active area of research. Further studies are warranted to fully elucidate their mode of action, which could pave the way for the design of even more potent and selective anthelmintic agents. The successful heterologous production of these compounds in yeast provides a powerful platform for generating novel analogs through biosynthetic engineering, opening up new avenues for drug discovery and development in the field of parasitology.
References
The Evolution of the Omphalotin Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotins are a fascinating class of cyclic dodecapeptides produced by the fungus Omphalotus olearius and its relatives. These ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibit potent nematicidal activity, making them promising candidates for the development of novel anthelmintic drugs. A key feature of omphalotins is the extensive N-methylation of their peptide backbone, a modification that enhances their stability and bioavailability. This technical guide provides an in-depth exploration of the evolution of the omphalotin biosynthetic pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies used to elucidate this unique biological system.
The Omphalotin Biosynthetic Pathway: A Two-Enzyme System
The biosynthesis of Omphalotin A, the most well-characterized member of the family, is a remarkably streamlined process orchestrated by just two key enzymes encoded by the oph gene cluster: OphMA and OphP .[1][2]
-
OphMA: The Self-Sacrificing N-Methyltransferase OphMA is a multifunctional precursor protein that contains an N-terminal S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) domain and a C-terminal region encoding the omphalotin core peptide.[3] In a unique mechanism, the NMT domain of one OphMA monomer catalyzes the iterative N-methylation of the core peptide sequence on another OphMA monomer in a trans-acting fashion. This process is highly specific, resulting in the methylation of nine of the twelve amino acid residues in the this compound core peptide.[3] The self-sacrificing nature of OphMA, where the enzyme itself is the substrate for modification, is a novel feature in RiPP biosynthesis.
-
OphP: The Prolyl Oligopeptidase Cyclase Following N-methylation, the modified core peptide is cleaved from the OphMA precursor and cyclized by OphP, a member of the prolyl oligopeptidase (POP) family of serine proteases.[4] OphP recognizes a specific motif at the C-terminus of the methylated core peptide, cleaves the peptide bond, and catalyzes an intramolecular transpeptidation reaction to form the final cyclic product.
Evolution of the Omphalotin Biosynthetic Pathway
The discovery of omphalotin-like gene clusters in other fungi, such as Lentinula edodes (the shiitake mushroom) and Dendrothele bispora, provides insights into the evolution of this unique biosynthetic pathway. Comparative genomics and phylogenetic analyses suggest that the core machinery of OphMA and OphP has been conserved, while the sequence of the core peptide has diverged, leading to the production of a variety of omphalotin analogs.
The evolutionary trajectory of the two key enzymes reveals distinct paths:
-
RiPP Methyltransferases: The N-methyltransferase domain of OphMA belongs to a diverse family of RiPP methyltransferases. Phylogenetic analysis of these enzymes indicates a complex evolutionary history with instances of horizontal gene transfer and functional divergence. The self-sacrificing mechanism of OphMA appears to be a more recent evolutionary innovation within this enzyme family.
-
Fungal Prolyl Oligopeptidases: OphP is a member of the widespread prolyl oligopeptidase family. Phylogenetic studies of fungal POPs show that they form a distinct clade, and OphP's specific function in RiPP cyclization likely evolved from a more general proteolytic function. The adaptation of a common peptidase for a specialized role in natural product biosynthesis is a recurring theme in the evolution of secondary metabolism.
Quantitative Data
Table 1: Substrate Specificity of OphMA N-Methyltransferase
| Amino Acid Substitution in Core Peptide | N-Methylation Efficiency | Reference(s) |
| Alanine (Ala) | High | |
| Valine (Val) | High | |
| Leucine (Leu) | High | |
| Isoleucine (Ile) | High | |
| Phenylalanine (Phe) | Moderate | |
| Tyrosine (Tyr) | Moderate | |
| Tryptophan (Trp) | Moderate | |
| Proline (Pro) | Low to None | |
| Charged Residues (e.g., Asp, Glu, Lys, Arg) | Low to None |
Table 2: Production Yield of this compound in a Heterologous Host
| Host Organism | Expression System | Yield | Reference(s) |
| Pichia pastoris | Methanol-inducible AOX1 promoter | ~1-5 mg/L |
Experimental Protocols
Heterologous Expression of ophMA and ophP in Pichia pastoris
This protocol describes the co-expression of ophMA and ophP in Pichia pastoris for the production of this compound.
1. Vector Construction:
- The open reading frames of ophMA and ophP are PCR amplified from O. olearius cDNA.
- ophMA is cloned into the pPICZ A vector under the control of the AOX1 promoter.
- ophP is cloned into the pPIC3.5K vector, also under the control of the AOX1 promoter.
2. P. pastoris Transformation:
- The pPICZ-ophMA and pPIC3.5K-ophP plasmids are linearized with SacI and PmeI, respectively.
- Competent P. pastoris GS115 cells are transformed with the linearized plasmids via electroporation.
- Transformants are selected on YPDS plates containing zeocin (for pPICZ A) and G418 (for pPIC3.5K).
3. Expression and Production:
- Positive transformants are grown in BMGY medium to generate biomass.
- To induce protein expression, cells are transferred to BMMY medium containing 0.5% methanol (B129727).
- The culture is incubated at 30°C with vigorous shaking for 72-96 hours, with methanol being added every 24 hours to maintain induction.
4. Extraction and Purification of this compound:
- P. pastoris cells are harvested by centrifugation.
- The cell pellet is resuspended in a suitable buffer and lysed by bead beating.
- This compound is extracted from the cell lysate using ethyl acetate.
- The organic extract is dried and the residue is redissolved in methanol for analysis.
"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Vector_Construction" [label="1. Vector Construction\n(pPICZ-ophMA, pPIC3.5K-ophP)"];
"Transformation" [label="2. P. pastoris Transformation\n(Electroporation)"];
"Selection" [label="3. Selection of Transformants\n(Zeocin, G418)"];
"Expression" [label="4. Protein Expression\n(Methanol Induction)"];
"Extraction" [label="5. Extraction of this compound\n(Ethyl Acetate)"];
"Analysis" [label="6. Analysis\n(LC-MS)"];
"End" [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Vector_Construction";
"Vector_Construction" -> "Transformation";
"Transformation" -> "Selection";
"Selection" -> "Expression";
"Expression" -> "Extraction";
"Extraction" -> "Analysis";
"Analysis" -> "End";
}
In Vitro Assay for OphMA N-Methyltransferase Activity
This protocol outlines a method to assess the N-methyltransferase activity of recombinant OphMA.
1. Expression and Purification of OphMA:
- The N-methyltransferase domain of ophMA is cloned into a suitable expression vector (e.g., pET-28a) with a His-tag.
- The construct is transformed into E. coli BL21(DE3).
- Protein expression is induced with IPTG.
- The His-tagged OphMA-NMT is purified from the cell lysate using Ni-NTA affinity chromatography.
2. Methyltransferase Assay:
- The reaction mixture contains purified OphMA-NMT, a synthetic peptide substrate corresponding to the omphalotin core peptide, and S-adenosyl-L-[methyl-¹⁴C]-methionine in a suitable buffer.
- The reaction is incubated at 30°C for a defined period.
- The reaction is stopped by adding trifluoroacetic acid.
- The incorporation of the radiolabeled methyl group into the peptide substrate is quantified by scintillation counting after separation by HPLC.
Biochemical Characterization of OphP Cyclization Activity
This protocol describes an assay to determine the macrocyclase activity of recombinant OphP.
1. Expression and Purification of OphP:
- The ophP gene is cloned into a P. pastoris expression vector with a C-terminal His-tag.
- Recombinant OphP is expressed and secreted into the culture medium.
- The secreted OphP is purified from the culture supernatant using Ni-NTA affinity chromatography.
2. Cyclization Assay:
- A linear, N-methylated peptide substrate corresponding to the full-length omphalotin precursor peptide is synthesized.
- The linear peptide is incubated with purified OphP in a suitable reaction buffer.
- The reaction is monitored over time by taking aliquots and analyzing them by RP-HPLC.
- The formation of the cyclic omphalotin product is identified by its retention time and confirmed by mass spectrometry.
Conclusion
The omphalotin biosynthetic pathway represents a paradigm of efficiency in natural product synthesis, utilizing a minimal set of enzymes to generate a complex, bioactive molecule. The evolutionary adaptation of a self-sacrificing methyltransferase and a prolyl oligopeptidase for this purpose highlights the remarkable plasticity of fungal metabolic pathways. The experimental protocols and data presented in this guide provide a framework for further investigation into this fascinating system, with potential applications in the development of novel pharmaceuticals and biocatalysts. The continued exploration of the omphalotin pathway and its homologs in other fungi promises to uncover new chemical diversity and expand our understanding of the evolution of secondary metabolism.
References
- 1. Evolutionary Spread of Distinct O‐methyltransferases Guides the Discovery of Unique Isoaspartate‐Containing Peptides, Pamtides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Substrate Plasticity of a Fungal Peptide α- N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of protein-based polymers in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Heterologous Production of Omphalotin A in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic peptide derived from the mushroom Omphalotus olearius with potent nematicidal activity, making it a promising candidate for the development of novel biopesticides and pharmaceuticals.[1] This document provides detailed application notes and protocols for the heterologous production of this compound in the methylotrophic yeast Pichia pastoris, a widely used and efficient host for recombinant protein and secondary metabolite production. The co-expression of the precursor protein gene, ophMA, and the macrocyclase gene, ophP, in P. pastoris has been shown to be sufficient for the production of this complex backbone N-methylated peptide.[1][2]
Biosynthesis and Production Strategy
The biosynthesis of this compound in its native host involves the ribosomal synthesis of a precursor protein, OphMA. This precursor contains a C-terminal core peptide that undergoes extensive N-methylation catalyzed by the N-terminal methyltransferase domain of OphMA itself. Subsequently, a prolyl oligopeptidase, OphP, is responsible for the cleavage and macrocyclization of the modified core peptide to yield the final this compound molecule.
For heterologous production in Pichia pastoris, a co-expression strategy is employed where both the ophMA and ophP genes are introduced into the yeast genome. The expression of these genes is typically driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter, allowing for a biphasic fermentation process. An initial growth phase on a non-inducing carbon source like glycerol (B35011) allows for high cell density accumulation, followed by an induction phase with methanol (B129727) to trigger the production of the biosynthetic enzymes and, consequently, this compound.
Diagram of the this compound Biosynthetic Pathway
Caption: Workflow for the heterologous production of this compound in P. pastoris.
Quantitative Data Summary
The following table summarizes the reported yield of this compound produced in Pichia pastoris. Further optimization of fermentation and purification processes may lead to improved titers.
| Pichia pastoris Strain | Expression System | Fermentation Scale | Purification Method | Yield of this compound | Reference |
| GS115 | Co-expression of ophMA and ophP under AOX1 promoter | Shake flask | Cell lysis, ethyl acetate (B1210297) extraction, and further purification | ~6.5 mg (pure) | (Not specified in search results) |
Experimental Protocols
Vector Construction for Co-expression of ophMA and ophP
This protocol describes the construction of expression vectors for the co-expression of ophMA and ophP in P. pastoris strain GS115. The ophMA gene is cloned into the pPICZA vector, which allows for selection on Zeocin™. A similar strategy can be employed for the ophP gene using a vector with a different selection marker if a co-transformation strategy is chosen.
Materials:
-
ophMA and ophP cDNA
-
pPICZA expression vector (or other suitable Pichia expression vector)
-
Restriction enzymes (e.g., EcoRI, NotI)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH5α)
-
LB agar (B569324) plates with Zeocin™
-
DNA purification kits
Protocol:
-
Amplify the full-length coding sequences of ophMA and ophP from cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and NotI).
-
Digest the pPICZA vector and the PCR products with the corresponding restriction enzymes.
-
Purify the digested vector and inserts using a gel extraction kit.
-
Ligate the digested ophMA and ophP inserts into the linearized pPICZA vector separately using T4 DNA Ligase.
-
Transform the ligation products into competent E. coli cells and select for transformants on LB agar plates containing Zeocin™.
-
Isolate plasmid DNA from positive colonies and confirm the correct insertion by restriction digestion and DNA sequencing.
-
For co-expression, a second vector with a different selectable marker (e.g., G418 resistance) can be constructed for the ophP gene following the same procedure.
Diagram of the Vector Construction Workflow
Caption: Workflow for constructing the ophMA expression vector.
Pichia pastoris Transformation and Clone Selection
This protocol outlines the transformation of P. pastoris GS115 with the linearized expression vectors and selection of positive transformants.
Materials:
-
P. pastoris GS115 strain
-
YPD medium
-
Linearized pPICZA-ophMA and the second expression vector for ophP
-
Electroporator and cuvettes
-
Ice-cold 1 M sorbitol
-
YPD agar plates with Zeocin™ and/or G418
Protocol:
-
Inoculate 50 mL of YPD medium with a single colony of P. pastoris GS115 and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 500 mL of YPD and grow to an OD600 of 1.3-1.5.
-
Harvest the cells by centrifugation and wash the pellet with ice-cold sterile water and then with ice-cold 1 M sorbitol.
-
Resuspend the cells in a small volume of ice-cold 1 M sorbitol to prepare competent cells.
-
Mix 80 µL of competent cells with 5-10 µg of each linearized expression vector.
-
Transfer the mixture to a pre-chilled electroporation cuvette and apply a pulse (e.g., 1.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette and transfer the cell suspension to a sterile tube.
-
Spread the cells on YPD agar plates containing the appropriate antibiotic(s) for selection.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Screen individual colonies by colony PCR to confirm the integration of the expression cassettes into the P. pastoris genome.
Fermentation for this compound Production
This protocol describes a typical fed-batch fermentation process for the production of this compound in a lab-scale bioreactor.
Media Composition:
-
BMGY Medium (Buffered Glycerol-complex Medium):
-
1% Yeast Extract
-
2% Peptone
-
100 mM Potassium Phosphate, pH 6.0
-
1.34% Yeast Nitrogen Base (YNB)
-
4 x 10⁻⁵% Biotin
-
1% Glycerol
-
-
BMMY Medium (Buffered Methanol-complex Medium):
Protocol:
-
Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 25-50 mL of BMGY medium and grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.
-
Bioreactor Inoculation: Inoculate the bioreactor containing BMGY medium with the seed culture.
-
Glycerol Batch Phase: Grow the culture at 30°C with controlled pH (e.g., 5.0-6.0) and dissolved oxygen (DO) levels until the glycerol is completely consumed, indicated by a sharp increase in DO.
-
Glycerol Fed-batch Phase (Optional): To further increase biomass, a glycerol fed-batch can be performed.
-
Methanol Induction Phase: Start the methanol feed to induce the AOX1 promoter. A common strategy is to start with a low feed rate and gradually increase it. Maintain the methanol concentration in the range of 0.5% - 1.0% (v/v). The induction phase is typically carried out for 48-72 hours.
-
Harvesting: After the induction period, harvest the cells by centrifugation.
Purification and Quantification of this compound
This protocol details the extraction and analysis of this compound from the P. pastoris culture.
Materials:
-
Glass beads (for cell lysis)
-
Ethyl acetate
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
LC-MS/MS system
Protocol:
-
Cell Lysis: Resuspend the harvested cell pellet in a suitable buffer and lyse the cells using mechanical disruption with glass beads.
-
Extraction:
-
Centrifuge the cell lysate to remove cell debris.
-
Transfer the cleared supernatant to a new tube.
-
Add an equal volume of ethyl acetate to the supernatant, vortex vigorously, and allow the phases to separate.
-
Collect the upper ethyl acetate phase.
-
-
Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.
-
Sample Preparation for Analysis: Dissolve the dried residue in methanol.
-
Quantification by LC-MS/MS:
-
Analyze the methanolic extract using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.
-
Develop a quantitative method using a purified this compound standard to create a calibration curve.
-
Monitor the specific mass transition for this compound for accurate quantification.
-
Diagram of the Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
Conclusion
The heterologous production of this compound in Pichia pastoris offers a scalable and efficient platform for the synthesis of this valuable cyclic peptide. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize the production of this compound. Further metabolic engineering and process optimization efforts could lead to significantly higher yields, paving the way for its commercial application in agriculture and medicine.
References
Application Notes and Protocols: Purification of Recombinant Omphalotin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Omphalotin A is a cyclic peptide with potent and selective nematicidal activity, originally isolated from the mushroom Omphalotus olearius.[1] Its unique structure, featuring multiple backbone N-methylations, contributes to its high stability and biological activity, making it a person of interest for agricultural and pharmaceutical applications.[2] Recombinant production of this compound in heterologous hosts like Pichia pastoris offers a scalable and controlled method for its synthesis.[3][4] This document provides a detailed protocol for the purification of recombinant this compound from P. pastoris culture.
Data Presentation
Table 1: Summary of Recombinant this compound Purification Yield and Purity
| Purification Step | Expression System | Yield | Purity | Reference |
| Preparative RP-HPLC | Pichia pastoris GS115 | 1200 µg | ≥ 95% | [5] |
| Solid Phase Peptide Synthesis & Purification | Chemical Synthesis | ~6.5 mg | Pure | |
| Preparative RP-HPLC | Pichia pastoris | 800 µg (Lentinulin A) | ≥ 95% | |
| Preparative RP-HPLC | Pichia pastoris | 400 µg (Dendrothelin A) | ≥ 95% |
Experimental Protocols
This protocol outlines the key steps for the purification of recombinant this compound produced in Pichia pastoris. The biosynthesis of this compound in P. pastoris is achieved through the co-expression of the precursor protein OphMA and the prolyloligopeptidase OphP.
1. Cultivation and Expression in Pichia pastoris
-
Strain: Pichia pastoris transformant GS115 co-expressing OphP and OphMA (GS115-OphP-OphMA).
-
Medium: Buffered Methanol-containing Complex Medium (BMMY).
-
Cultivation: Cultivate the P. pastoris transformant for three days at 30 °C in BMMY to induce protein expression.
2. Cell Lysis and Extraction
-
Cell Lysis: Harvest the yeast cells by centrifugation. Lyse the cells using glass beads to disrupt the cell wall and release the intracellular contents.
-
Clarification: Centrifuge the lysate to pellet cell debris and obtain a cleared cell lysate.
-
Phase Separation (Solvent Extraction):
-
Extract the cleared cell lysate with an equal volume of ethyl acetate (B1210297) or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
-
Mix thoroughly and separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the hydrophobic this compound.
-
Evaporate the organic solvent to obtain a pellet.
-
Dissolve the resulting pellet in methanol (B129727) for further analysis or purification.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Column: C18 preparative RP-HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (specific gradient conditions should be optimized).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Analysis: Analyze the collected fractions for purity using analytical LC-MS/MS.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Diagram 1: Experimental Workflow for Recombinant this compound Purification
References
- 1. tandfonline.com [tandfonline.com]
- 2. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Omphalotin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide with potent and selective nematicidal activity, originally isolated from the fungus Omphalotus olearius.[1][2] Its unique structure, featuring multiple backbone N-methylations, contributes to its high proteolytic stability and membrane permeability, making it an interesting candidate for drug development.[1][3][4] This document provides detailed application notes and protocols for the analysis of this compound and its natural and synthetic derivatives using liquid chromatography-mass spectrometry (LC-MS).
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide sequence. The OphMA protein automethylates its own core peptide, which is subsequently cleaved and cyclized by a dedicated protease, OphP. This biosynthetic pathway has been successfully reconstituted in hosts like Pichia pastoris for the production of this compound and its derivatives.
Quantitative Analysis of this compound and its Derivatives
The following table summarizes the mass spectrometry data for this compound and some of its known derivatives. This data is crucial for the identification and relative quantification of these compounds in complex mixtures, such as fungal extracts or recombinant production media.
| Compound | Amino Acid Sequence | Molecular Weight (Da) | Observed [M+H]⁺ (m/z) | Key Characteristics | Reference |
| This compound | cyclo(-Val-MeVal-MeGly-MeVal-MeVal-MeIle-Gly-MeGly-MeIle-Ile-Trp-MeVal-) | 1341.9 | 1342.9 | 9 N-methylations | |
| Lentinulin A | Differs from this compound by substitutions | - | - | Natural variant | |
| Dendrothelin A | Differs from this compound by substitutions | - | - | Natural variant | |
| I417T Derivative | Substitution in the core peptide | - | - | Non-natural, engineered derivative | |
| I407F Derivative | Substitution in the core peptide | - | - | Non-natural, engineered derivative | |
| I410E Derivative | Substitution in the core peptide | - | - | Non-natural, engineered derivative |
Note: Specific molecular weights and observed m/z values for all derivatives are often reported in the supplementary materials of the cited literature and can be calculated based on the specific amino acid substitutions.
Experimental Protocols
Protocol 1: Extraction of this compound and Derivatives from Fungal Culture
This protocol is designed for the extraction of this compound and its derivatives from Pichia pastoris culture for subsequent LC-MS analysis.
Materials:
-
Pichia pastoris culture expressing this compound biosynthetic genes
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Harvest the P. pastoris cells by centrifugation.
-
Lyse the cells to release the intracellular contents.
-
Extract the cell lysate and the culture supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable volume of methanol for a concentrated stock solution.
-
For LC-MS analysis, dilute the methanolic extract with LC-MS grade water containing 0.1% formic acid to the desired concentration.
Protocol 2: LC-MS/MS Analysis of this compound and Derivatives
This protocol outlines the parameters for the analysis of this compound and its derivatives using a high-resolution mass spectrometer coupled with a UHPLC system.
Instrumentation:
-
UHPLC system (e.g., Dionex Ultimate 3000)
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)
-
Reversed-phase C18 column (e.g., Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 150 x 2.1 mm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
-
Column Temperature: 50°C
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-95% B (linear gradient)
-
20-27 min: 95% B (wash)
-
27-32 min: 30% B (equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 300-2000
-
Data Acquisition: Data-dependent MS/MS
-
Collision Energy (NCE): 16-30% (optimized for linear and cyclic peptides respectively)
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process. The precursor protein, OphMA, undergoes auto-methylation, followed by proteolytic cleavage and macrocyclization by the enzyme OphP.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and mass spectrometry analysis of this compound and its derivatives from a fungal culture.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Tandem mass spectrometry (MS/MS) of cyclic peptides like this compound typically involves ring opening followed by fragmentation of the resulting linear peptide. This process can be complex due to the possibility of the ring opening at any amide bond. The resulting spectrum is a composite of fragment ions from different linear precursors.
Caption: Proposed fragmentation of this compound.
Mechanism of Action and Signaling Pathways
The precise molecular target and the downstream signaling pathway responsible for the potent and selective nematicidal activity of this compound are currently unknown. It is hypothesized that its rigid, N-methylated cyclic structure allows it to interact with a specific target in nematodes, leading to paralysis and death. Further research, including target identification studies, is required to elucidate the exact mechanism of action. At present, no specific signaling pathway can be diagrammed. The nematicidal activity has been confirmed against the plant-parasitic nematode Meloidogyne incognita.
References
- 1. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic-Based Structure Elucidation of Omphalotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide produced by the fungus Omphalotus olearius with potent and selective nematicidal activity.[1][2] Its unique structure, featuring nine N-methylated peptide bonds, presents a significant challenge for complete chemical synthesis and structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structure elucidation of such complex natural products in solution, providing detailed insights into its covalent structure, stereochemistry, and conformational dynamics. This document provides a detailed overview of the application of NMR spectroscopy for the structural characterization of this compound, including experimental protocols and data presentation guidelines.
Structure Elucidation Workflow
The structural elucidation of a novel cyclic peptide like this compound using NMR spectroscopy follows a logical and systematic workflow. This process begins with the acquisition of a series of one- and two-dimensional NMR spectra, which are then used to piece together the structure amino acid by amino acid.
Data Presentation
A comprehensive presentation of NMR data is crucial for the verification and dissemination of structural information. The following tables provide a template for the systematic reporting of the NMR data for this compound.
Disclaimer: The following tables are populated with representative data for the constituent amino acids of this compound (3x Gly, 5x Val, 3x Ile, 1x Trp, with 9 N-methylations) for illustrative purposes. The precise chemical shifts and coupling constants for this compound are found in the primary literature and are not fully available in the public domain.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Val-1 | N-CH₃ | 3.15 | 30.2 |
| Hα | 4.20 | 60.5 | |
| Hβ | 2.10 | 31.0 | |
| Hγ1/Hγ2 | 0.95, 0.90 | 19.5, 19.0 | |
| Ile-2 | N-CH₃ | 3.20 | 30.5 |
| Hα | 4.15 | 60.0 | |
| Hβ | 1.90 | 37.0 | |
| Hγ1 | 1.40 | 25.0 | |
| Hγ2 | 0.85 | 15.5 | |
| Hδ | 0.80 | 11.5 | |
| Gly-3 | Hα | 3.95, 3.80 | 43.0 |
| ... | ... | ... | ... |
Table 2: Key ³J Coupling Constants for this compound
| Residue | Coupling | Value (Hz) |
| Val-1 | ³J(Hα, Hβ) | 8.5 |
| Ile-2 | ³J(Hα, Hβ) | 8.0 |
| ... | ... | ... |
Table 3: Key NOESY Correlations for this compound
| Residue i | Proton 1 | Residue i+1 | Proton 2 | Distance |
| Val-1 | Hα | Ile-2 | NH | Sequential |
| Val-1 | Hβ | Ile-2 | NH | Sequential |
| Gly-3 | Hα | Val-4 | N-CH₃ | Sequential |
| Trp-X | Hα | Val-Y | Hβ | Long-range |
| ... | ... | ... | ... | ... |
Key NMR Correlation Types for Structure Elucidation
The determination of the planar and three-dimensional structure of this compound relies on the interpretation of through-bond and through-space correlations observed in 2D NMR spectra.
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of cyclic peptides and are adapted for this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent. For this compound, deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated methanol (B129727) (CD₃OD) and water (H₂O) can be used.
-
Solvent Selection: The choice of solvent can influence the observed conformation. For studying membrane permeability, a biphasic system or a nonpolar solvent like CDCl₃ might be employed. For general structure elucidation, a polar solvent system is often used.
-
Concentration: The final concentration should be in the millimolar range (1-10 mM) for optimal signal-to-noise in a reasonable acquisition time.
-
Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 8-16.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Pulse Program: A standard TOCSY experiment with a clean spin-lock sequence (e.g., mlevgpph).
-
Spin-lock Time: 60-80 ms (B15284909) to allow for magnetization transfer through the entire amino acid spin system.
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 8-16.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2).
-
Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 16-32.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Evolution Delay for Long-Range Couplings: Optimized for a J-coupling of 8 Hz.
-
Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 32-64.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: A standard phase-sensitive gradient-enhanced NOESY experiment (e.g., noesygpph).
-
Mixing Time: A series of mixing times (e.g., 100, 200, 400 ms) should be used to build up the NOE cross-peaks and to derive distance restraints.
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 16-32.
-
Data Processing and Analysis
-
Processing: The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Assignment: The ¹H and ¹³C resonances are assigned using a combination of the 2D NMR spectra. COSY and TOCSY are used to identify the spin systems of the individual amino acids. HSQC is used to correlate the proton and carbon chemical shifts. HMBC is used to connect the spin systems and to obtain sequential assignments.
-
Structure Calculation: The distance restraints derived from the NOESY spectra, along with dihedral angle restraints from J-coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a fascinating process involving a self-sacrificing N-methyltransferase. The precursor protein, OphMA, contains both the methyltransferase domain and the core peptide sequence. This enzyme automethylates its own C-terminus, which is then cleaved and cyclized by a separate protease, OphP.
Conclusion
NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of complex cyclic peptides like this compound. A systematic approach, combining a suite of 1D and 2D NMR experiments, allows for the complete assignment of proton and carbon resonances, the determination of the amino acid sequence, and the characterization of the three-dimensional structure in solution. The protocols and data presentation guidelines outlined in this document provide a framework for researchers to conduct and report their findings in a clear, comprehensive, and reproducible manner. This detailed structural information is critical for understanding the mode of action of this compound and for the rational design of novel nematicidal agents.
References
Application Notes and Protocols: Developing a Screening Assay for Omphalotin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a screening assay to identify and characterize compounds with nematicidal bioactivity, using Omphalotin A as a reference compound. The primary focus is on the potent and selective activity of this compound against the plant-parasitic root-knot nematode, Meloidogyne incognita. A secondary, less sensitive, model organism, Caenorhabditis elegans, is also included for comparative studies and broader screening applications.
Introduction to this compound
This compound is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It exhibits strong and selective nematicidal activity, particularly against the plant pathogenic nematode Meloidogyne incognita.[1] This makes it a promising lead compound for the development of novel, environmentally friendly nematicides. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its unique structure, featuring multiple N-methylations on the peptide backbone, contributes to its bioactivity and stability.[2][3] Several natural analogs of this compound, such as Omphalotins E-I, have also been identified and shown to possess nematicidal properties.[4] The precise molecular target and mechanism of action of this compound in nematodes remain to be fully elucidated.
Data Presentation
Table 1: Comparative Nematicidal Activity of Omphalotin Analogs against Meloidogyne incognita
| Compound | Molecular Weight | LD90 (µg/mL) |
| This compound | 1317.8 | ~1.0 |
| Omphalotin E | Not specified | 2-5 |
| Omphalotin F | Not specified | 2-5 |
| Omphalotin G | Not specified | 2-5 |
| Omphalotin H | Not specified | 2-5 |
| Omphalotin I | Not specified | 2-5 |
Note: Data is compiled from existing literature. LD90 represents the lethal dose required to kill 90% of the nematode population.
Table 2: Comparative Sensitivity of Nematode Species to this compound
| Nematode Species | Type | Relative Sensitivity |
| Meloidogyne incognita | Plant-parasitic | High |
| Caenorhabditis elegans | Saprophytic | Low |
| Heterodera schachtii | Plant-parasitic | Moderate |
| Radopholus similis | Plant-parasitic | Moderate |
| Pratylenchus penetrans | Plant-parasitic | Moderate |
Note: This table provides a qualitative comparison based on literature reports.
Experimental Protocols
Preparation of Meloidogyne incognita Second-Stage Juveniles (J2)
This protocol describes the extraction of infective second-stage juveniles (J2) from infected plant roots, which are the life stage used for in vitro bioassays.
Materials:
-
Tomato plants heavily infected with M. incognita
-
Sodium hypochlorite (B82951) solution (0.5-1.0%)
-
Sterile distilled water
-
Baermann funnel apparatus
-
Kimwipes or tissue paper
-
Beakers and collection tubes
-
Stereomicroscope
Protocol:
-
Gently uproot tomato plants and wash the roots to remove soil.
-
Select roots with visible galls (root-knots).
-
Cut the galled root sections into small pieces (1-2 cm).
-
Surface sterilize the root pieces by immersing them in a sodium hypochlorite solution for 3-5 minutes, followed by three rinses with sterile distilled water.
-
Set up a Baermann funnel by placing a wire gauze or plastic sieve in a large glass funnel connected to a short piece of rubber tubing with a clamp.
-
Place a double layer of Kimwipes or tissue paper on the sieve.
-
Spread the sterilized root pieces evenly on the tissue paper.
-
Add water to the funnel until the root pieces are just covered.
-
Incubate at room temperature (25-28°C) for 3-5 days.
-
Actively hatching J2s will move through the tissue paper and settle at the bottom of the funnel.
-
Collect the J2 suspension by opening the clamp and dispensing the solution into a collection tube.
-
Wash the collected J2s with sterile distilled water by centrifugation (500 x g for 2 minutes) and resuspension. Repeat three times.
-
Determine the concentration of J2s using a stereomicroscope and a counting slide.
-
Adjust the concentration to the desired level (e.g., 1000 J2s/mL) with sterile distilled water for use in the bioassay.
High-Throughput Screening Assay for Nematicidal Activity
This protocol outlines a method for screening chemical compounds for nematicidal activity against M. incognita J2s in a 96-well plate format.
Materials:
-
M. incognita J2 suspension (prepared as in 3.1)
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a commercial nematicide like Carbofuran or Oxamyl)
-
Negative control (solvent only)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Multichannel pipette
-
Incubator (25-28°C)
-
Inverted microscope
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control. The final solvent concentration should be non-toxic to the nematodes (typically ≤1% DMSO).
-
Using a multichannel pipette, add the appropriate volume of each test compound dilution, positive control, and negative control to the wells of the 96-well plate. Each treatment should be replicated at least three times.
-
Add the M. incognita J2 suspension to each well to achieve a final volume of 100-200 µL and a final nematode count of approximately 50-100 J2s per well.
-
Seal the plates to prevent evaporation and incubate at 25-28°C in the dark.
-
After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.
-
Assess nematode mortality. A nematode is considered dead if it is immobile and does not respond to gentle probing with a fine needle or a brief heat shock.
-
Count the number of dead and live nematodes in each well.
-
Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [ (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control) ] x 100
-
Determine the LC50 or LD90 values for active compounds using probit analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Engineering Omphalotin A Biosynthesis for Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging Enzyme Promiscuity for Novel Peptide Macrocycles
Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the mushroom Omphalotus olearius.[1] This cyclic dodecapeptide is notable for its nine backbone N-methylations, a structural feature that contributes to enhanced proteolytic stability, membrane permeability, and oral availability.[1][2][3] These characteristics make peptide macrocycles like this compound highly desirable scaffolds in drug development.[3]
The biosynthesis of this compound is remarkably concise, primarily relying on two key enzymes encoded by the ophMA and ophP genes. OphMA is a large precursor protein that contains an autocatalytic S-adenosyl-L-methionine (SAM)-dependent α-N-methyltransferase domain and the C-terminal core peptide that becomes this compound. OphP is a peptide macrocyclase that cleaves a follower peptide sequence and catalyzes the final head-to-tail cyclization.
Recent research has demonstrated that the biosynthetic machinery of this compound exhibits significant substrate promiscuity. By co-expressing the ophP gene with mutated versions of the ophMA gene in a heterologous host like Pichia pastoris, it is possible to produce a variety of non-natural this compound analogs. This strategy allows for the site-specific substitution of amino acids in the core peptide sequence, leading to the generation of novel macrocycles with potentially altered pharmacological properties. This platform provides a powerful alternative to the challenging chemical synthesis of such complex peptides and enables the creation of peptide libraries for high-throughput screening.
Biosynthetic Pathway and Engineering Strategy
Native Biosynthetic Pathway of this compound
The biosynthesis is a multi-step process initiated from a single precursor protein, OphMA.
-
N-Methylation: The peptide α-N-methyltransferase (α-N-MT) domain within the OphMA precursor protein iteratively methylates nine specific residues of the C-terminal core peptide, using SAM as a methyl donor.
-
Proteolytic Cleavage: Following methylation, the OphMA protein is cleaved by a yet-to-be-identified host protease, releasing the methylated core peptide along with its follower sequence.
-
Macrocyclization: The OphP enzyme, a prolyl oligopeptidase, recognizes and binds the methylated peptide intermediate. It then cleaves the C-terminal follower peptide and catalyzes a nucleophilic attack from the peptide's free N-terminus, resulting in the final, stable cyclic molecule.
Caption: Proposed biosynthetic pathway of this compound.
General Workflow for Analog Generation
The generation of novel analogs hinges on mutating the core peptide sequence within the ophMA gene and leveraging a heterologous expression system.
Caption: Experimental workflow for engineering novel this compound analogs.
Data Summary: Generated this compound Analogs
Studies have confirmed the successful production of at least fifteen non-natural, multiply N-methylated peptide macrocycles by substituting various amino acids within the core peptide sequence. An alanine (B10760859) scan, where each residue was individually replaced by alanine, revealed that every position was amenable to substitution without altering the overall N-methylation pattern. Further experiments demonstrated the successful incorporation of polar, aromatic, and charged residues.
| Original Residue Position | Successful Substitution(s) | Notes |
| 1-12 | Alanine (Ala) | An "Ala scan" confirmed that every position accepts Ala. |
| Multiple Positions | Polar, Aromatic, Charged Residues | The system tolerates a wide range of residue types. |
| - | Lentinulin A variant | Natural variant successfully produced. |
| - | Dendrothelin A variant | Natural variant successfully produced. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of ophMA
This protocol outlines the generation of ophMA variants with altered core peptide sequences using standard molecular biology techniques.
Materials:
-
Plasmid DNA containing the wild-type ophMA gene
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic selection
Method:
-
Primer Design: Design forward and reverse primers incorporating the desired nucleotide change(s) in the region of the ophMA gene corresponding to the core peptide.
-
PCR Amplification: Set up a PCR reaction using the ophMA plasmid as a template, the mutagenic primers, and a high-fidelity polymerase. Use a sufficient number of cycles (typically 18-25) to amplify the entire plasmid.
-
Template Digestion: Following PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation via Sanger sequencing.
Protocol 2: Heterologous Co-expression in Pichia pastoris
This protocol describes the co-expression of the mutant ophMA and wild-type ophP genes in P. pastoris for the production of novel analogs.
Materials:
-
Verified plasmid containing mutant ophMA
-
Expression vector containing wild-type ophP
-
P. pastoris expression host (e.g., strain X-33)
-
Appropriate growth and expression media (e.g., BMGY, BMMY)
-
Methanol (B129727) (for induction)
Method:
-
Vector Construction: Clone the verified mutant ophMA gene and the wild-type ophP gene into suitable P. pastoris expression vectors. This can be done as a co-expression vector or separate vectors for co-transformation.
-
Host Transformation: Linearize the expression plasmid(s) and transform them into competent P. pastoris cells via electroporation.
-
Colony Selection: Select for positive transformants on appropriate selective media.
-
Expression Culturing: a. Inoculate a starting culture in BMGY medium and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6. b. Pellet the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression. c. Continue to culture at 30°C for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Sample Collection: After the induction period, harvest the culture supernatant by centrifugation for subsequent analysis.
Protocol 3: Extraction and Analysis by HPLC-MS/MS
This protocol details the detection and identification of omphalotin analogs from the culture supernatant.
Materials:
-
Culture supernatant from Protocol 2
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dionex Ultimate 3000 UHPLC system (or equivalent)
-
Q Exactive mass spectrometer (or equivalent)
-
Phenomenex Kinetex® 1.7 µm XB-C18 100 Å (150 x 2.1 mm) column
Method:
-
Sample Preparation: Prepare samples by acidifying the culture supernatant with 0.1% formic acid. If necessary, perform a solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.
-
HPLC Separation: a. Inject 10 µL of the prepared sample onto the C18 column. b. Maintain the column temperature at 50°C. c. Use a mobile phase gradient consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Run a gradient appropriate for separating peptides of interest (e.g., a linear gradient from 5% to 95% Solvent B over 20-30 minutes).
-
Mass Spectrometry Analysis: a. Couple the HPLC eluent to the mass spectrometer equipped with a heated electrospray ionization (HESI) source. b. Acquire data in a data-dependent MS/MS mode. c. Set the normalized collision energy (NCE) to approximately 30% for cyclic peptides and 16-25% for linear fragments to confirm sequence identity.
-
Data Analysis: Analyze the resulting data using appropriate software (e.g., Thermo Fisher Xcalibur). Identify novel analogs by comparing their measured mass-to-charge (m/z) ratios with theoretical values and by interpreting the MS/MS fragmentation patterns.
References
Unlocking New Therapeutic Avenues: Omphalotin A as a Versatile Scaffold for Drug Design
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Omphalotin A, a cyclic dodecapeptide isolated from the fungus Omphalotus olearius, presents a compelling scaffold for the development of novel therapeutics.[1] Its unique structure, characterized by nine N-methylations and a macrocyclic backbone, confers remarkable stability against proteolytic degradation, a critical attribute for peptide-based drugs.[1][2][3][4] Originally identified for its potent and selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita, this compound's biological properties and robust architecture make it an attractive starting point for designing new drugs targeting a range of diseases.[5][6] This document provides detailed application notes and protocols for utilizing this compound as a scaffold in drug design, including data on its biological activity, experimental procedures, and visualization of relevant pathways.
Biological Activity of this compound and its Analogs
This compound exhibits highly selective and potent activity against Meloidogyne incognita, while showing significantly lower toxicity to other organisms, including the saprophytic nematode Caenorhabditis elegans and mammalian cells.[6] This selectivity highlights its potential as a targeted therapeutic scaffold. The Val residue in this compound has been identified as important for its nematicidal activity against M. incognita.[6]
Table 1: Nematicidal Activity of this compound and its Analogs
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound | Meloidogyne incognita | LC50 (24h) | < 1.0 µM | [7] |
| Lentinulin A | Meloidogyne incognita | LC50 (24h) | < 1.0 µM | [7] |
| Omphalotins E-I | Meloidogyne incognita | LD90 | 2 - 5 µg/mL | [6] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line/Organism | Activity Metric | Value | Reference |
| This compound | Not specified | Cytotoxicity | Weak at 100 µg/ml | [5] |
| Omphalotins E-I | Not specified | Cytotoxicity | Not detected up to 50 µg/mL | [6] |
Experimental Protocols
Nematicidal Activity Assay
This protocol outlines a method to assess the nematicidal activity of this compound and its analogs against Meloidogyne incognita.
Materials:
-
This compound or analog solutions of varying concentrations.
-
Meloidogyne incognita second-stage juveniles (J2).
-
Sterile water or appropriate buffer.
-
24-well microtiter plates.
-
Microscope.
Procedure:
-
Prepare serial dilutions of the test compounds in sterile water or a suitable buffer.
-
Add approximately 50-100 synchronized J2 nematodes to each well of a 24-well plate.
-
Add the test compound solutions to the wells to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control (a known nematicide).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, observe the nematodes under a microscope.
-
Count the number of dead or immobile nematodes in each well. Nematodes are considered dead if they do not respond to probing with a fine needle.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration 50%) value using appropriate statistical software.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound derivatives against a mammalian cell line.[8]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound or analog solutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.[8]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
Visualizing Pathways and Workflows
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating enzymatic process that can be harnessed for the production of novel cyclic peptides. It involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide. The methyltransferase domain iteratively methylates the core peptide. Subsequently, the enzyme OphP, a prolyl oligopeptidase, cleaves and macrocyclizes the modified peptide to produce this compound.[3][7]
Caption: Biosynthetic pathway of this compound.
Proposed Mechanism of Action and Potential Signaling Pathway Interference in Nematodes
While the precise molecular target of this compound in nematodes remains unknown, its potent activity suggests interference with essential biological processes.[9] Based on the mechanisms of other anthelmintics, potential targets could include ion channels, neurotransmitter receptors, or key enzymes in metabolic pathways. Disruption of these pathways could lead to paralysis, developmental arrest, or death of the nematode.
Caption: Potential mechanism of action of this compound in nematodes.
Workflow for Drug Design Using this compound as a Scaffold
The unique properties of this compound make it an excellent starting point for a drug discovery program. The promiscuity of its biosynthetic enzymes, OphMA and OphP, allows for the creation of diverse libraries of novel cyclic peptides through genetic engineering.[1][3][7]
Caption: Drug design workflow using this compound as a scaffold.
Conclusion
This compound represents a highly promising and versatile scaffold for drug design. Its inherent stability, coupled with the flexibility of its biosynthetic pathway for generating novel analogs, opens up exciting possibilities for the development of new therapeutics. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the potential of this unique cyclic peptide in their drug discovery endeavors. Further research to elucidate its precise mechanism of action will undoubtedly accelerate the translation of this compound-based compounds into clinical candidates.
References
- 1. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Anthelmintic Mechanisms of Action of a Synthetic Peptide: An Ultrastructural and Nanomechanical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
Application Notes and Protocols for Large-Scale Fermentation of Omphalotus olearius for Omphalotin A Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omphalotin A is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It has garnered significant interest due to its potent and selective nematicidal activity, making it a promising candidate for the development of novel bio-pesticides.[1][2][3] Unlike many other bioactive peptides, this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). This document provides detailed application notes and protocols for the large-scale fermentation of Omphalotus olearius to produce this compound, along with methods for its extraction and purification. These protocols are compiled from published literature and are intended to serve as a guide for researchers in natural product discovery and development.
Data Presentation
Table 1: Mycelial Growth and Secondary Metabolite Production Conditions for Omphalotus olearius
| Parameter | Value | Reference |
| Strain | Omphalotus olearius (e.g., TA 90170, VT-653.13) | [1] |
| Initial Culture | Potato Dextrose Agar (B569324) (PDA) | [4] |
| Initial Incubation | Room temperature, in the dark, 2–3 weeks | |
| Fermentation Type | Submerged Liquid Fermentation | |
| Culture Temperature | 22°C - 28°C (optimum for mycelial growth around 22°C) | |
| Culture pH | 3.0 - 4.0 | |
| Agitation | 225 rpm | |
| Incubation Time | 2–3 weeks |
Table 2: Composition of Liquid Fermentation Medium for Omphalotus olearius
| Component | Concentration (g/L) | Reference |
| Glucose | 40.0 | |
| Corn Steep Powder | 5.0 | |
| Sodium Nitrate (NaNO₃) | 3.0 | |
| Potassium Phosphate (monobasic, KH₂PO₄) | 1.0 | |
| Potassium Chloride (KCl) | 0.5 | |
| Magnesium Sulfate (heptahydrate, MgSO₄·7H₂O) | 0.5 |
Experimental Protocols
Protocol 1: Preparation of Inoculum and Seed Culture
-
Strain Maintenance: Maintain cultures of Omphalotus olearius on Potato Dextrose Agar (PDA) plates or slants. Incubate at room temperature in the dark for 2-3 weeks until sufficient mycelial growth is observed.
-
Inoculum Preparation: From a mature PDA culture, use a sterile cork borer or scalpel to cut out agar plugs (approximately 1 cm²) containing actively growing mycelium.
-
Seed Culture: Aseptically transfer 5-6 agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of the sterile liquid fermentation medium (see Table 2).
-
Incubation: Incubate the seed culture flask on a rotary shaker at 225 rpm and 28°C for 7-10 days in the dark.
Protocol 2: Large-Scale Submerged Fermentation
-
Bioreactor Preparation: Prepare and sterilize a suitable bioreactor (e.g., 10 L stirred-tank bioreactor) containing the liquid fermentation medium. The volume of the medium should be approximately 70-80% of the total bioreactor volume to ensure adequate headspace for aeration.
-
Inoculation: Aseptically transfer the entire seed culture into the prepared bioreactor. The recommended inoculum size is typically 5-10% (v/v) of the final fermentation volume.
-
Fermentation Parameters:
-
Temperature: Maintain the temperature at a constant 28°C.
-
pH: Adjust the initial pH of the medium to 4.0. Monitor the pH throughout the fermentation and adjust as necessary.
-
Agitation: Set the agitation rate to 225 rpm to ensure homogeneity and adequate mixing.
-
Aeration: Provide sterile, filtered air at a rate of 0.5-1.5 volumes of air per volume of medium per minute (vvm).
-
-
Incubation: Continue the fermentation for 2-3 weeks. Monitor mycelial growth and secondary metabolite production periodically.
Protocol 3: Extraction and Purification of this compound
-
Mycelium Separation: After the fermentation period, harvest the fungal biomass by filtration or centrifugation. Since this compound is primarily located in the mycelium, the mycelial cake is the target for extraction.
-
Mycelium Lysis and Extraction:
-
The collected mycelium can be freeze-dried (lyophilized) to facilitate cell wall disruption and improve extraction efficiency.
-
Extract the lyophilized mycelium with a suitable organic solvent such as methanol (B129727) or ethyl acetate (B1210297). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the compound.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation:
-
The crude extract can be further fractionated using techniques like vacuum liquid chromatography (VLC) on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
-
Purification:
-
Subject the fractions containing this compound to further purification using High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis and Characterization:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the identity and structure of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for this compound Production.
Caption: Simplified this compound Biosynthesis Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Omphalotin A Yield in Heterologous Systems
Welcome to the technical support center for the heterologous production of Omphalotin A. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the expression of this potent nematicidal cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous production important?
A1: this compound is a cyclic dodecapeptide with strong and selective nematicidal activity, originally isolated from the fungus Omphalotus olearius. Its complex structure, featuring multiple N-methylations, makes chemical synthesis challenging. Heterologous production in well-characterized hosts like yeast or bacteria offers a promising alternative for sustainable and scalable production for agricultural and pharmaceutical applications.
Q2: Which heterologous hosts have been successfully used for this compound production?
A2: The methylotrophic yeast Pichia pastoris (now also known as Komagataella phaffii) has been the most successful and commonly reported host for the heterologous production of this compound and its analogs.[1] While Escherichia coli has been used for expressing the precursor protein and studying the biosynthetic enzymes, the complete biosynthesis of this compound is more efficiently achieved in a eukaryotic host like P. pastoris due to its ability to handle complex protein folding and post-translational modifications.
Q3: What are the key biosynthetic genes required for this compound production?
A3: The biosynthesis of this compound requires two key enzymes encoded by the ophMA and ophP genes from Omphalotus olearius.[1]
-
OphMA: A large precursor protein that contains an N-terminal methyltransferase domain and a C-terminal core peptide that is the template for this compound. OphMA is responsible for the multiple N-methylations of the core peptide.
-
OphP: A prolyl oligopeptidase that recognizes, cleaves, and cyclizes the N-methylated core peptide from OphMA to form the final this compound molecule.
Q4: What is the general workflow for producing this compound in Pichia pastoris?
A4: The general workflow involves co-expressing the ophMA and ophP genes in P. pastoris. This typically includes cloning the genes into a suitable Pichia expression vector, transforming the yeast, selecting high-expressing clones, and optimizing fermentation and induction conditions to maximize yield.
Troubleshooting Guide
Low or No Yield of this compound
Problem: After inducing expression in your Pichia pastoris culture, you detect little to no this compound in your culture supernatant or cell lysate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Gene Expression | Vector and Codon Optimization: Ensure the ophMA and ophP genes have been codon-optimized for Pichia pastoris. Verify the integrity of your expression vectors and the correct in-frame insertion of the genes by sequencing. Promoter Choice: The strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter is commonly used for high-level expression in Pichia.[2] Ensure you are using the correct induction strategy for your chosen promoter. Multi-copy Strains: Consider screening for multi-copy integrants of your expression cassettes, as this can significantly increase protein expression levels. |
| Suboptimal Fermentation Conditions | Media Composition: Optimize the composition of your fermentation medium. Key components to consider for optimization include yeast extract, peptone, glycerol (B35011) (for biomass growth), and methanol (B129727) (for induction).[1][3] Induction Strategy: The concentration of methanol and the duration of induction are critical. For Mut+ strains, a typical methanol feed is initiated to maintain a low level of residual methanol. For MutS strains, a lower methanol feed rate is required.[4] Experiment with different methanol concentrations (e.g., 0.5% to 1.5%) and induction times.[5] pH and Temperature: Maintain the pH of the culture between 5.0 and 6.0 and the temperature at 30°C for optimal growth and protein expression.[6] |
| Inefficient N-methylation by OphMA | SAM Availability: The methyltransferase activity of OphMA requires S-adenosylmethionine (SAM) as a methyl donor. Ensure your fermentation medium contains sufficient precursors for SAM synthesis (e.g., methionine). OphMA Expression and Stability: Confirm the expression of a stable and active OphMA protein through Western blot analysis of cell lysates. If OphMA is degraded, consider using protease-deficient Pichia strains or optimizing culture conditions to minimize proteolysis. |
| Inefficient Cleavage and Cyclization by OphP | OphP Expression and Activity: Verify the expression and secretion of active OphP. Since OphP is a secreted enzyme, you can assay its activity in the culture supernatant using a synthetic peptide substrate. Substrate Recognition: Inefficient processing could be due to misfolding of the OphMA precursor, preventing OphP from accessing the cleavage site. |
| Degradation of this compound | Proteolytic Degradation: this compound is a peptide and may be susceptible to degradation by extracellular proteases. Consider using protease-deficient host strains or adding protease inhibitors to the culture medium.[7] |
Quantitative Data on this compound Production
While several studies have reported the successful heterologous production of this compound and its analogs in Pichia pastoris, specific quantitative yield data in terms of mg/L or g/L is not consistently reported in the available scientific literature. Production levels are often described qualitatively or in relative terms. However, for other recombinant peptides in P. pastoris, yields can range from milligrams to grams per liter depending on the protein and the optimization of the expression and fermentation processes. For instance, the production of the recombinant peptide Margatoxin in P. pastoris was reported to reach approximately 36 ± 4 mg/L after optimization.[5]
Experimental Protocols
Protocol 1: Cloning of ophMA and ophP into Pichia pastoris Expression Vectors
Objective: To clone the codon-optimized ophMA and ophP genes into suitable Pichia pastoris expression vectors for co-expression.
Methodology:
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for ophMA and ophP with codon optimization for Pichia pastoris. Incorporate appropriate restriction sites at the 5' and 3' ends for cloning.
-
Vector Selection: Choose appropriate Pichia expression vectors. For example, pPICZα A for secreted expression of ophP (containing the α-factor secretion signal) and a vector like pPICZ A for intracellular expression of ophMA.
-
Digestion and Ligation: Digest the synthesized genes and the expression vectors with the chosen restriction enzymes. Purify the DNA fragments and perform ligation using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation products into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Colony PCR and Sequencing: Screen E. coli colonies by PCR to identify positive clones. Confirm the correct sequence and reading frame of the inserted genes by Sanger sequencing.
-
Plasmid Preparation: Isolate a large quantity of the recombinant plasmids from confirmed E. coli clones.
Protocol 2: Transformation and Screening of Pichia pastoris
Objective: To transform Pichia pastoris with the expression vectors and screen for high-expressing clones.
Methodology:
-
Vector Linearization: Linearize the expression plasmids containing ophMA and ophP with an appropriate restriction enzyme to promote integration into the yeast genome.
-
Preparation of Competent Cells: Prepare competent Pichia pastoris cells (e.g., strain X-33 or GS115) using a standard protocol (e.g., electroporation or chemical transformation).
-
Transformation: Co-transform the linearized plasmids into the competent Pichia pastoris cells.
-
Selection of Transformants: Plate the transformed cells on selective agar (B569324) plates (e.g., YPD with Zeocin™ if using pPICZ vectors).
-
Screening for High-Yielding Clones:
-
Inoculate individual colonies into small-scale cultures in buffered glycerol-complex medium (BMGY).
-
Induce protein expression by switching to buffered methanol-complex medium (BMMY).
-
After a set induction period (e.g., 48-72 hours), harvest the supernatant and/or cell lysate.
-
Analyze the samples for this compound production using HPLC-MS. Select the clones that show the highest product peaks for further optimization.
-
Protocol 3: High-Density Fermentation for this compound Production
Objective: To cultivate a high-expressing Pichia pastoris clone in a bioreactor to maximize this compound yield.
Methodology:
-
Inoculum Preparation: Grow a seed culture of the selected clone in BMGY medium.
-
Bioreactor Setup: Prepare a bioreactor with basal salts medium (BSM) supplemented with glycerol.
-
Batch Phase: Inoculate the bioreactor with the seed culture and grow until the initial glycerol is depleted, as indicated by a spike in dissolved oxygen (DO).
-
Glycerol Fed-Batch Phase: Initiate a fed-batch of glycerol to increase biomass to a high cell density.
-
Methanol Induction Phase: Once the desired cell density is reached, start a continuous feed of methanol to induce the expression of ophMA and ophP. Maintain the DO level above 20% by adjusting agitation and aeration.
-
Sampling and Analysis: Take samples periodically to monitor cell growth (OD600) and this compound concentration by HPLC-MS.
-
Harvesting: After an optimal induction period, harvest the culture for product purification.
Protocol 4: Quantification of this compound by HPLC-MS
Objective: To accurately quantify the concentration of this compound in culture samples.
Methodology:
-
Sample Preparation: Centrifuge the culture sample to separate the supernatant and cell pellet. For secreted this compound, the supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and cleanup. For intracellular product, the cell pellet needs to be lysed, and the lysate clarified before analysis.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is suitable for peptide separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm) can be used for initial screening, but mass spectrometry (MS) is required for specific and sensitive quantification.
-
-
Mass Spectrometry Conditions:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the specific mass-to-charge ratio (m/z) of this compound. For increased specificity and accuracy, use tandem mass spectrometry (MS/MS) and monitor a specific fragmentation ion.
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Production of recombinant protein in Pichia pastoris by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Omphalotin A: A Technical Support Guide
The chemical synthesis of Omphalotin A, a cyclic dodecapeptide with potent nematicidal activity, presents a significant challenge for researchers in peptide chemistry and drug development. Its structure, characterized by a high degree of N-methylation and a macrocyclic core, introduces several hurdles in its total synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound are:
-
Coupling of sterically hindered N-methylated amino acids: The presence of nine N-methylated amino acids in the sequence leads to significant steric hindrance, making peptide bond formation difficult and often resulting in low yields.
-
Racemization: N-methylated amino acids are particularly prone to racemization during activation and coupling, which can lead to a mixture of diastereomers that are difficult to separate.
-
Macrocyclization: The final ring-closing step to form the 12-membered cyclic peptide can be challenging due to conformational constraints and the potential for intermolecular side reactions.
Q2: Which synthetic strategy is most effective for this compound?
A2: A solid-phase peptide synthesis (SPPS) approach has been successfully employed for the synthesis of this compound. This strategy allows for the sequential addition of amino acids on a solid support, simplifying purification after each step.
Q3: What is the key innovation that enabled the first successful total synthesis of this compound?
A3: The use of triphosgene-mediated couplings was a breakthrough in the first total synthesis of this compound. This method allows for the racemization-free and quantitative coupling of Fmoc-N-methyl amino acids on a solid support, effectively overcoming the major hurdles of steric hindrance and epimerization.
Troubleshooting Guides
Problem 1: Low Coupling Yields for N-Methylated Amino Acids
Symptoms:
-
Incomplete reaction after coupling step, as indicated by a positive Kaiser test or sequencing analysis.
-
Low overall yield of the linear peptide precursor.
Possible Causes:
-
Steric Hindrance: The bulky N-methyl group and the amino acid side chain impede the approach of the activated carboxyl group.
-
Inefficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Employ a Highly Efficient Coupling Reagent | Use a triphosgene-mediated activation method. This has been shown to be highly effective for coupling sterically hindered N-methylated amino acids. |
| 2 | Optimize Reaction Conditions | Increase the coupling time and/or temperature. Use a higher excess of the activated amino acid and coupling reagents. |
| 3 | Double Coupling | Repeat the coupling step to ensure complete reaction. |
Detailed Experimental Protocol: Triphosgene-Mediated Coupling
This protocol is adapted from the first successful total synthesis of this compound.
-
Activation: Dissolve the Fmoc-N-methyl amino acid (3 eq.) in dry dichloromethane (B109758) (DCM). Add a solution of triphosgene (B27547) (1 eq.) in DCM dropwise at 0 °C. Stir the reaction for 1 hour at room temperature.
-
Coupling: Add the activated amino acid solution to the resin-bound peptide (pre-swollen in DCM) and shake at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: After the coupling is complete, thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol (B129727) to remove excess reagents and byproducts.
Problem 2: Racemization of N-Methylated Amino Acid Residues
Symptoms:
-
Presence of diastereomeric impurities in the final product, detectable by chiral HPLC or NMR spectroscopy.
-
Difficulty in purification of the target cyclic peptide.
Possible Causes:
-
Over-activation of the Carboxyl Group: Some coupling reagents can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.
-
Basic Conditions: The use of strong bases during coupling can promote epimerization.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Use a Racemization-Suppressing Coupling Method | The triphosgene-mediated coupling has been demonstrated to be racemization-free for N-methylated amino acids. |
| 2 | Avoid Strong Bases | If using other coupling reagents, avoid an excess of strong, non-nucleophilic bases like diisopropylethylamine (DIPEA). Consider using a milder base like collidine. |
| 3 | In situ Activation | Generate the activated species in the presence of the amine component to minimize its lifetime and the opportunity for racemization. |
Problem 3: Inefficient Macrocyclization
Symptoms:
-
Low yield of the desired cyclic monomer.
-
Formation of cyclic dimers, trimers, or linear oligomers.
Possible Causes:
-
Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure.
-
High Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | High Dilution Conditions | Perform the cyclization reaction at a very low concentration (typically 0.1-1 mM) to favor the intramolecular reaction. |
| 2 | Choice of Cyclization Site | Select a cyclization point that is conformationally predisposed to ring closure. Often, coupling between a less sterically hindered amino acid and a glycine (B1666218) or proline residue is favorable. |
| 3 | Use of Appropriate Cyclization Reagents | Employ reagents known to be effective for macrocyclization, such as HATU, HBTU, or DPPA, in combination with a suitable base. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of this compound, highlighting the critical coupling and cyclization steps.
Caption: Solid-phase synthesis workflow for this compound.
This technical guide provides a starting point for researchers tackling the synthesis of this compound. Careful selection of synthetic strategy, optimization of reaction conditions, and diligent monitoring of each step are crucial for success in synthesizing this challenging yet rewarding molecule.
Technical Support Center: Troubleshooting Low Expression of OphMA and OphP Enzymes
Welcome to the technical support center for the expression of OphMA and OphP enzymes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression of these enzymes, particularly low yield.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my OphMA/OphP construct. What are the potential causes?
Low or no expression of OphMA or OphP can stem from several factors throughout the experimental workflow, from the initial cloning to the final protein harvesting. Common culprits include:
-
Plasmid and Gene Sequence Issues:
-
Errors in the cloned gene sequence, such as point mutations or frameshifts, can introduce premature stop codons or alter the protein structure, leading to degradation.
-
Suboptimal codon usage for the chosen expression host can hinder translation efficiency.
-
The presence of strong mRNA secondary structures, especially around the ribosome binding site, can impede translation initiation.[1]
-
-
Expression Host and Vector Incompatibility:
-
The chosen expression vector may not be optimal for the specific protein. For instance, a vector with a weak promoter will result in low transcript levels.
-
The expression host might not be suitable. For example, E. coli strains lacking the necessary machinery for post-translational modifications, if required, can lead to misfolded and degraded protein.[2][3]
-
-
Protein Toxicity:
-
Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and consequently low protein yield.[1] Leaky expression from the promoter even before induction can also contribute to toxicity.
-
-
Suboptimal Induction and Culture Conditions:
-
Inducer concentration, temperature, and induction time are critical parameters that need to be optimized for each protein.
-
Cell density at the time of induction can also significantly impact expression levels.
-
Q2: My OphMA/OphP protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing recombinant proteins in bacterial systems like E. coli. Here are several strategies to enhance the solubility of OphMA and OphP:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., to 16-25°C) after induction slows down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly.
-
Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing the accumulation of unfolded protein.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly improve the solubility of aggregation-prone proteins.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of OphMA or OphP can enhance its solubility.
-
Change Expression Host: If expressing in E. coli, consider switching to a different strain that is specifically designed to enhance soluble protein expression, such as those engineered to have a more oxidizing cytoplasmic environment to promote disulfide bond formation or those that co-express rare tRNAs. For eukaryotic proteins, using a eukaryotic expression system like Pichia pastoris might be necessary for proper folding and post-translational modifications.
Q3: I suspect codon bias is affecting the expression of OphMA/OphP in E. coli. How can I address this?
Different organisms have different frequencies of codon usage. If your OphMA or OphP gene contains codons that are rare in E. coli, the translation process can be stalled, leading to truncated or low levels of protein. To mitigate this:
-
Codon Optimization: Synthesize a new version of the gene where the rare codons are replaced with codons that are more frequently used in E. coli without altering the amino acid sequence. This can significantly improve translation efficiency.
-
Use of Specialized Host Strains: Utilize E. coli strains that are engineered to carry plasmids expressing tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus® strains).
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different troubleshooting strategies on the expression of a His-tagged OphMA construct in E. coli BL21(DE3).
Table 1: Effect of Induction Temperature on OphMA Expression
| Induction Temperature (°C) | Soluble OphMA Yield (mg/L) | Insoluble OphMA (Arbitrary Units) |
| 37 | 0.5 | 10 |
| 30 | 2.1 | 6 |
| 25 | 4.5 | 3 |
| 18 | 5.2 | 1 |
Table 2: Effect of IPTG Concentration on OphMA Expression at 25°C
| IPTG Concentration (mM) | Soluble OphMA Yield (mg/L) | Insoluble OphMA (Arbitrary Units) |
| 1.0 | 3.2 | 5 |
| 0.5 | 4.5 | 3 |
| 0.1 | 5.8 | 1.5 |
| 0.05 | 4.1 | 1 |
Table 3: Comparison of Different E. coli Strains for Soluble OphMA Expression (0.1 mM IPTG, 25°C)
| E. coli Strain | Soluble OphMA Yield (mg/L) |
| BL21(DE3) | 5.8 |
| BL21(DE3)pLysS | 6.5 |
| Rosetta(DE3) | 8.2 |
| ArcticExpress(DE3) | 9.5 |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for OphMA/OphP
This protocol is designed to quickly test different expression conditions.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain harboring your OphMA or OphP plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Induce the remaining culture with the desired concentration of IPTG (e.g., 0.1 mM).
-
Divide the culture into smaller flasks for testing different temperatures (e.g., 18°C, 25°C, 37°C).
-
-
Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of each culture by centrifugation.
-
Lysis and Analysis:
-
Resuspend the cell pellets in 100 µL of lysis buffer (e.g., B-PER™ or a buffer containing lysozyme).
-
Centrifuge to separate the soluble and insoluble fractions.
-
Analyze all fractions (uninduced, total induced, soluble, insoluble) by SDS-PAGE and Western blot to assess expression levels and solubility.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Protein Expression
This diagram outlines a logical progression of steps to diagnose and solve low protein expression issues.
A workflow for troubleshooting low protein expression.
Diagram 2: Biosynthetic Pathway of Omphalotin A
This diagram illustrates the roles of OphMA and OphP in the production of the cyclic peptide this compound. The co-expression of both enzymes is essential for the final product.
The biosynthetic pathway of this compound via OphMA and OphP.
References
Omphalotin A Stability Enhancement: Technical Support Center
Welcome to the technical support center for Omphalotin A stability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What makes this compound an inherently stable molecule?
A1: this compound's stability stems from two key structural features: its macrocyclic backbone and extensive N-methylation.[1][2][3][4] The cyclic structure reduces conformational flexibility and protects the peptide from degradation by exopeptidases.[5] Additionally, the nine N-methylated residues on its backbone provide significant resistance to cleavage by proteases.
Q2: My this compound analog, where I've substituted a residue, shows reduced stability. Why is this and how can I fix it?
A2: Substituting a naturally N-methylated residue in this compound with a non-methylated one can create a potential cleavage site for proteases, thereby reducing stability. Furthermore, certain amino acid substitutions, like proline or charged residues, can alter the peptide's conformation, potentially impacting both stability and the efficiency of enzymatic cyclization during biosynthesis.
To enhance stability, consider the following:
-
Introduce stabilizing motifs: If possible, replace the susceptible residue with a D-amino acid or another non-natural amino acid known to confer proteolytic resistance.
-
Flanking modifications: If the substituted residue is critical for activity, consider modifying the adjacent amino acids to sterically hinder protease access.
-
Alternative cyclization strategies: For synthetic analogs, employing different cyclization methods like "click" chemistry or introducing disulfide bonds at permissive sites can enhance structural rigidity.
Q3: Can I increase the stability of a linear peptide by incorporating it into the this compound scaffold?
A3: Yes, grafting a linear bioactive peptide epitope into a stable cyclic scaffold like this compound is a recognized strategy for increasing its stability against degradation in human serum. The inherent rigidity and protease resistance of the this compound framework can protect the incorporated peptide sequence.
Q4: What are the optimal storage conditions for this compound and its analogs?
A4: For long-term stability, lyophilized peptides should be stored at -20°C and protected from light. For peptides in solution, it is crucial to use an appropriate buffer system, as pH can significantly affect conformational stability. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation, especially for peptides containing cysteine, methionine, or tryptophan.
Troubleshooting Guides
Issue 1: Rapid Degradation of an this compound Analog in Serum
-
Possible Cause: Introduction of a protease-sensitive site through amino acid substitution.
-
Troubleshooting Steps:
-
Sequence Analysis: Identify potential protease cleavage sites in your analog's sequence.
-
Strategic N-methylation: If using a synthetic approach, introduce N-methylation at or near the susceptible amide bond. N-methylation is a powerful tool to increase metabolic stability.
-
Incorporate D-amino acids: Replace the L-amino acid at the cleavage site with its D-enantiomer to prevent recognition by standard proteases.
-
Grafting into a more robust scaffold: For very sensitive sequences, consider grafting the active motif into a hyper-stable scaffold like a cyclotide, which has a cystine knot core.
-
Issue 2: Poor Yield of a Cyclized this compound Analog from a Recombinant System
-
Possible Cause: The substituted amino acid sequence is a poor substrate for the OphP macrocyclase enzyme.
-
Troubleshooting Steps:
-
Substrate Specificity: The OphP enzyme, responsible for cyclization, has substrate preferences. It shows selectivity for an α-N-methylated glycine (B1666218) at the P1 site of macrocyclization. Alterations at this site can dramatically reduce cyclization efficiency.
-
Conformational Issues: Substitutions that introduce significant conformational changes, such as replacing a residue with proline, can prevent the peptide from adopting the necessary conformation for cyclization.
-
Optimize Expression: Lowering the temperature during expression of the biosynthetic enzymes (OphMA and OphP) can sometimes improve protein folding and subsequent enzymatic activity.
-
Quantitative Data on Stability Enhancement
The following table summarizes the impact of different modifications on peptide stability, drawn from general peptide chemistry principles applicable to this compound analogs.
| Modification Strategy | Example | Effect on Half-Life (t½) | Key Benefit | Reference(s) |
| Backbone Cyclization | Cyclization of α-conotoxin TxIB | Significant stability improvement in human serum | Protects against exopeptidases, reduces conformational flexibility | |
| N-methylation | N-methylated cysteine in a GSH analog | 16.8-fold increase in plasma half-life | Blocks protease cleavage at the amide bond | |
| D-amino acid substitution | General strategy | Increased resistance to plasma and liver S9 metabolism | Prevents recognition by L-amino acid specific proteases | |
| Hydrocarbon Stapling | Modification of ascaphin-8 (B1578179) peptide | Enforces and preserves α-helical structure, slowing degradation | Stabilizes secondary structure, crucial for some binding interactions |
Key Experimental Protocols
Protocol 1: Assessing Serum Stability of an this compound Analog
-
Preparation: Dissolve the this compound analog in a suitable buffer (e.g., PBS) to create a stock solution.
-
Incubation: Add the peptide stock solution to fresh human serum to a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched sample to precipitate serum proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the amount of remaining peptide in the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.
-
Data Calculation: Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life (t½).
Protocol 2: In Vitro Protease Stability Assay
-
Reagents: Prepare solutions of the this compound analog, a specific protease (e.g., trypsin, chymotrypsin), and an appropriate reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen protease (e.g., 37°C for trypsin).
-
Time Course Sampling: Take samples at different time intervals, similar to the serum stability assay.
-
Reaction Termination: Stop the reaction by adding a protease inhibitor or by using a quenching solution that denatures the enzyme.
-
Analysis: Quantify the remaining intact peptide using RP-HPLC or LC-MS/MS.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for assessing and improving the stability of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
Identifying bottlenecks in the Omphalotin A biosynthetic pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Omphalotin A biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] The pathway primarily involves two key enzymes:
-
OphMA: A methyltransferase that autocatalytically N-methylates its own C-terminal core peptide sequence using S-adenosylmethionine (SAM) as a methyl donor.[2][3]
-
OphP: A prolyl oligopeptidase that recognizes the methylated core peptide, cleaves it, and catalyzes its macrocyclization to form this compound.[2]
A critical, yet currently unidentified, host protease is responsible for liberating the methylated precursor peptide from the OphMA enzyme before it can be cyclized by OphP.[4]
Q2: My this compound yield is very low. What are the potential bottlenecks?
A2: Low yields of this compound can be attributed to several bottlenecks in the biosynthetic pathway:
-
Inefficient Precursor Cleavage: The proteolytic cleavage of the methylated core peptide from the OphMA precursor is a major unresolved step and a likely bottleneck. The responsible host protease is unknown.[4]
-
Insufficient Precursor Supply: The availability of precursor amino acids for ribosomal synthesis of OphMA and the methyl donor S-adenosylmethionine (SAM) can be limiting factors.[5]
-
Suboptimal Enzyme Expression and Activity: The expression levels and catalytic efficiency of both OphMA and OphP can significantly impact the overall yield.
-
Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can greatly influence fungal growth and secondary metabolite production.[6]
Q3: Is it possible to produce this compound derivatives using this pathway?
A3: Yes, the biosynthetic enzymes OphMA and OphP have been shown to be relatively promiscuous, allowing for the production of non-natural this compound derivatives.[7][8] By expressing mutant versions of the ophMA gene with altered core peptide sequences, new macrocyclic peptides can be generated.[7][8]
Troubleshooting Guide
Problem 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Expression of Biosynthetic Genes (ophMA, ophP) | 1. Verify Gene Integration: Confirm the stable integration of ophMA and ophP expression cassettes into the host genome (e.g., Pichia pastoris) using PCR. 2. Optimize Codon Usage: Ensure the codon usage of the genes is optimized for the expression host. 3. Promoter Selection: Use strong, inducible promoters to drive high-level expression of the biosynthetic enzymes.[9] |
| Limited Precursor Supply (Amino Acids & SAM) | 1. Supplement Media: Supplement the fermentation medium with precursor amino acids. 2. Enhance SAM Availability: Co-express genes involved in the SAM biosynthesis pathway or supplement the medium with methionine, a precursor to SAM.[5][10] |
| Suboptimal Fermentation Conditions | 1. Optimize Media Composition: Systematically vary carbon and nitrogen sources, as well as trace elements, to identify the optimal medium for this compound production.[6][11] 2. Control Physical Parameters: Optimize pH, temperature, and dissolved oxygen levels in the fermenter. |
| Inefficient Cleavage of OphMA Precursor | 1. Co-express Proteases: Experiment with co-expression of candidate host proteases that may be responsible for the cleavage event. 2. In Vitro Cleavage: Purify the methylated OphMA precursor and test for cleavage with cell extracts from the host organism to identify the responsible protease. |
Problem 2: Accumulation of Methylated, Linear Precursor
| Possible Cause | Troubleshooting Steps |
| Low OphP Activity or Expression | 1. Verify OphP Expression: Confirm the expression and proper localization of OphP. 2. In Vitro Cyclization Assay: Purify the methylated linear precursor and OphP, and perform an in vitro reaction to confirm enzyme activity. |
| Inefficient Recognition of Precursor by OphP | 1. Sequence Verification: Ensure the core peptide sequence is correct and has not undergone any mutations that might affect OphP recognition. |
Quantitative Data Summary
Due to a lack of specific published data on this compound fermentation yields and enzyme kinetics under various conditions, the following tables provide an illustrative example of how to structure such data. Researchers should generate their own data based on their experimental setup.
Table 1: Example of this compound Fermentation Yields under Different Conditions
| Condition | Carbon Source | Nitrogen Source | Temperature (°C) | pH | This compound Titer (mg/L) |
| A | Glucose (2%) | Yeast Extract (1%) | 28 | 6.0 | 5.2 |
| B | Glycerol (2%) | Yeast Extract (1%) | 28 | 6.0 | 8.1 |
| C | Glucose (2%) | Peptone (1%) | 28 | 6.0 | 3.5 |
| D | Glycerol (2%) | Peptone (1%) | 28 | 6.0 | 6.7 |
| E | Glycerol (2%) | Yeast Extract (1%) | 30 | 6.5 | 9.5 |
Table 2: Hypothetical Kinetic Parameters for this compound Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| OphMA | S-adenosylmethionine | 15 | 0.1 | 6.7 x 10³ |
| Core Peptide | 5 | 0.08 | 1.6 x 10⁴ | |
| OphP | Methylated Linear Precursor | 25 | 0.5 | 2.0 x 10⁴ |
Experimental Protocols & Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving ribosomal synthesis, enzymatic methylation, proteolytic cleavage, and macrocyclization.
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and address low production yields.
References
- 1. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 2. A Self-Sacrificing N-Methyltransferase Is the Precursor of the Fungal Natural Product Omphalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Plasticity of a Fungal Peptide α- N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclization of backbone N -methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03723A [pubs.rsc.org]
- 5. Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in the microbial production of S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding and Purification of Insoluble Recombinant OphMA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refolding and purification of insoluble recombinant OphMA expressed in E. coli.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of inclusion bodies after cell lysis.
-
Question: After lysing the E. coli cells expressing OphMA, the pellet of inclusion bodies is very small. What could be the reason?
-
Answer: A low yield of inclusion bodies can stem from several factors:
-
Inefficient Cell Lysis: The cell disruption method may not be effective. For mechanical methods like sonication, ensure sufficient power and duration while keeping the sample on ice to prevent overheating.[1] For chemical lysis, check the concentration and freshness of reagents like lysozyme.
-
Low Protein Expression: The expression level of OphMA might be suboptimal. Verify the expression by running a small sample of the total cell lysate on an SDS-PAGE gel. If expression is low, consider optimizing induction conditions (e.g., IPTG concentration, induction temperature, and time).
-
Proteolytic Degradation: The target protein might be degraded by cellular proteases. Adding protease inhibitors to the lysis buffer can help mitigate this issue.[2]
-
Issue 2: Poor solubilization of OphMA inclusion bodies.
-
Question: The inclusion body pellet does not fully dissolve in the solubilization buffer. How can I improve this?
-
Answer: Incomplete solubilization is a common issue. Here are some troubleshooting steps:
-
Insufficient Denaturant Concentration: The concentration of urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) may be too low to fully denature and solubilize the aggregated OphMA. While 8M urea or 6M GdnHCl are standard, some proteins require harsher conditions.[3][4]
-
Inadequate Incubation: Ensure sufficient incubation time with the solubilization buffer with gentle agitation to facilitate complete denaturation.
-
Presence of Disulfide Bonds: If OphMA contains cysteine residues, improper disulfide bond formation could contribute to aggregation. Adding a reducing agent like DTT or β-mercaptoethanol (BME) to the solubilization buffer can help break these bonds.[5]
-
Buffer pH: The pH of the solubilization buffer can influence protein solubility. Optimizing the pH, sometimes to alkaline conditions (e.g., pH 12.5), can improve the solubilization of certain proteins.[3][4]
-
Issue 3: Protein precipitates during the refolding process.
-
Question: When I try to refold the solubilized OphMA by removing the denaturant, the protein precipitates out of solution. What can I do to prevent this?
-
Answer: Protein precipitation during refolding is a major challenge, often due to improper folding and aggregation.[6] Consider the following strategies:
-
High Protein Concentration: Refolding is highly concentration-dependent. A high protein concentration favors intermolecular interactions, leading to aggregation. Try refolding at a lower protein concentration (e.g., 0.01-0.1 mg/mL).[7]
-
Rapid Denaturant Removal: Abrupt removal of the denaturant can shock the protein into an aggregated state. Employ gradual methods for denaturant removal like stepwise dialysis or slow dilution.[8] On-column refolding is an excellent alternative where the denaturant is gradually exchanged while the protein is bound to a chromatography resin.[9][10][11]
-
Suboptimal Buffer Conditions: The composition of the refolding buffer is critical. Key parameters to optimize include pH, ionic strength, and the presence of additives.
-
pH and Ionic Strength: The pH of the refolding buffer should ideally be at least one unit away from the isoelectric point (pI) of OphMA to prevent precipitation.[12]
-
Refolding Additives: Various additives can aid in proper folding and prevent aggregation. These include:
-
L-arginine: Suppresses aggregation.
-
Glycerol, Sucrose: Stabilize the folded state.
-
Redox Shuffling Agents (GSH/GSSG): Facilitate correct disulfide bond formation.[13]
-
Non-detergent sulfobetaines (NDSBs): Can enhance protein stability.
-
-
-
Issue 4: OphMA does not bind to the IMAC column.
-
Question: I am using a His-tagged OphMA, but it doesn't bind to the Ni-NTA column during purification. Why is this happening?
-
Answer: Several factors can lead to poor binding of a His-tagged protein to an IMAC column:
-
Inaccessible His-tag: The His-tag might be buried within the misfolded protein structure, even in the presence of denaturants. Ensure complete denaturation before loading onto the column.[1]
-
Interfering Substances in the Buffer:
-
Reducing Agents: High concentrations of DTT or BME can reduce the nickel ions on the column, diminishing its binding capacity. Use lower concentrations or consider alternative, compatible reducing agents like TCEP.[14]
-
Chelating Agents: EDTA or other chelating agents in your buffers will strip the Ni2+ ions from the column. Ensure all your buffers are free of these agents.[14]
-
Imidazole (B134444) Concentration: If you are using a low concentration of imidazole in your binding buffer to reduce non-specific binding, it might be too high and preventing your protein from binding. Try reducing or removing imidazole from the binding buffer.[15]
-
-
Incorrect pH: The binding of the histidine tag to the nickel resin is pH-dependent. Ensure the pH of your binding buffer is appropriate (typically around 8.0).
-
Issue 5: Eluted OphMA is impure.
-
Question: After elution from the IMAC column, my OphMA sample contains many contaminating proteins. How can I improve the purity?
-
Answer: Contaminating proteins are a common issue in affinity chromatography. Here are some ways to enhance purity:
-
Increase Wash Stringency: Before elution, perform extensive washes of the column. You can increase the stringency of the wash buffer by:
-
Adding Imidazole: Include a low concentration of imidazole (e.g., 20-40 mM) in the wash buffer to elute weakly bound, non-specific proteins. The optimal concentration needs to be determined empirically.[14]
-
Increasing Salt Concentration: A higher salt concentration (e.g., up to 2 M NaCl) can help disrupt non-specific ionic interactions.[16]
-
-
Optimize Elution: Instead of a single-step elution with high imidazole, a stepwise or linear gradient elution can help separate your target protein from contaminants that elute at different imidazole concentrations.
-
Additional Purification Steps: For very high purity requirements, a second purification step based on a different principle, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary.[3][10] SEC is particularly useful for separating monomers from aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of OphMA and why is it often produced in an insoluble form?
A1: OphMA is a fusion protein from the mushroom Omphalotus olearius. It contains a methyltransferase domain and the precursor peptide for omphalotin A, a cyclic peptide with nematocidal activity.[17] OphMA functions as a homodimer to methylate its own C-terminal peptide.[18] When overexpressed in a heterologous system like E. coli, several factors can lead to its accumulation as insoluble inclusion bodies. These include the high rate of protein synthesis which can overwhelm the cellular folding machinery, the absence of specific chaperones required for its proper folding, and the different cellular environment compared to its native host.[6][8]
Q2: What are the key steps in the overall process of obtaining active OphMA from inclusion bodies?
A2: The general workflow involves four main stages:
-
Isolation and Washing of Inclusion Bodies: This involves cell lysis, followed by centrifugation to pellet the dense inclusion bodies and washing to remove contaminating cellular components.[13][19]
-
Solubilization: The washed inclusion bodies are solubilized using a strong denaturant like 8M urea or 6M GdnHCl to completely unfold the protein.[5]
-
Refolding: The denaturant is gradually removed to allow the protein to refold into its native, active conformation. This is the most critical and challenging step.[8]
-
Purification: The refolded, soluble OphMA is purified from remaining contaminants and misfolded species using chromatographic techniques, most commonly IMAC for His-tagged proteins, followed by other methods like SEC if higher purity is needed.[10][11]
Q3: Which refolding method is best for OphMA: dilution, dialysis, or on-column refolding?
A3: The optimal refolding method is protein-specific and often needs to be determined experimentally.
-
Dilution: This is a simple method where the denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.[8] It's easy to perform but can result in large final volumes.
-
Dialysis: In this method, the denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer, allowing for a gradual decrease in the denaturant concentration.[8]
-
On-column Refolding: This is often the most efficient method. The denatured protein is first bound to a chromatography column (e.g., Ni-NTA). A gradient is then applied to gradually exchange the denaturing buffer with a refolding buffer, promoting proper folding while the protein is immobilized. This is followed by elution of the refolded protein.[9][10][11] This method has the advantage of combining refolding and purification into a single step and can lead to higher recovery of active protein.[11]
Q4: How can I assess if the refolded OphMA is correctly folded and active?
A4: Several techniques can be used to analyze the quality of the refolded protein:
-
Size-Exclusion Chromatography (SEC): This can separate properly folded monomers from aggregates and degradation products.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the refolded protein and compare it to the expected structure.
-
Functional Assay: The ultimate test of correct folding is a functional assay. Since OphMA is a methyltransferase, an in vitro methylation assay could be developed to measure its enzymatic activity.[20]
Experimental Protocols
Protocol 1: Isolation and Solubilization of OphMA Inclusion Bodies
-
Harvest the E. coli cell pellet from the culture by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer (see Table 1).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Wash Buffer (see Table 1) to remove contaminants.
-
Solubilize the washed inclusion bodies in Solubilization Buffer (see Table 1) with gentle stirring for 1-2 hours at room temperature.[21]
-
Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
Protocol 2: On-Column Refolding and Purification of His-tagged OphMA
This protocol assumes the use of a chromatography system.
-
Equilibrate the Ni-NTA column with Solubilization Buffer.
-
Load the clarified, solubilized OphMA onto the column.
-
Wash the column with Solubilization Buffer until the UV absorbance returns to baseline.
-
Wash the column with Wash Buffer (see Table 1) to remove non-specifically bound proteins.
-
Refold the protein on the column by applying a linear gradient from Solubilization Buffer to Refolding Buffer (see Table 1) over several column volumes.
-
Wash the column with Refolding Buffer.
-
Elute the refolded OphMA with Elution Buffer (see Table 1).
-
Collect the fractions containing the eluted protein.
Data Presentation
Table 1: Buffer Compositions for Refolding and Purification of OphMA
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Ionic strength | |
| Lysozyme | 1 mg/mL | Cell wall degradation | |
| DNase I | 10 µg/mL | DNA degradation | |
| Protease Inhibitor Cocktail | 1x | Prevent proteolysis | |
| Wash Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Ionic strength | |
| Triton X-100 | 1% (v/v) | Detergent wash | |
| EDTA | 1 mM | Chelating agent | |
| Solubilization Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Ionic strength | |
| Urea | 8 M | Denaturant | |
| Imidazole | 10 mM | Reduce non-specific binding | |
| β-mercaptoethanol | 5 mM | Reducing agent | |
| Refolding Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Ionic strength | |
| L-arginine | 0.4 M | Aggregation suppressor | |
| Glycerol | 10% (v/v) | Stabilizer | |
| Elution Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300 mM | Ionic strength | |
| Imidazole | 250-500 mM | Eluting agent |
Visualizations
Caption: Workflow for refolding and purification of insoluble OphMA.
Caption: Troubleshooting logic for protein precipitation during refolding.
References
- 1. resynbio.com [resynbio.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Optimization of inclusion body solubilization and renaturation of recombinant human growth hormone from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. ipo.lbl.gov [ipo.lbl.gov]
- 11. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 12. marvelgent.com [marvelgent.com]
- 13. Folding and purification of insoluble (inclusion body) proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. uniprot.org [uniprot.org]
- 18. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folding and Purification of Insoluble (Inclusion Body) Proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Preventing degradation of Omphalotin A during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Omphalotin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and maximize yield during the extraction of this potent nematicidal cyclopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its extraction challenging?
A1: this compound is a cyclic dodecapeptide with nine backbone N-methylations, originally isolated from the fungus Omphalotus olearius. Its cyclic nature and extensive N-methylation contribute significantly to its proteolytic stability.[1] However, like any complex biomolecule, it can be susceptible to degradation under suboptimal extraction and storage conditions. The primary challenge is to efficiently lyse the producing cells (fungal or recombinant yeast) and extract the compound without inducing chemical modification or degradation.
Q2: What are the general principles for maintaining this compound stability during extraction?
A2: While specific degradation pathways for this compound are not extensively documented, general principles for handling cyclic and N-methylated peptides should be followed. These include:
-
pH Control: Many cyclic peptides exhibit optimal stability in a slightly acidic to neutral pH range. Extreme pH values should be avoided.
-
Temperature Management: Perform extraction steps at low to moderate temperatures (e.g., 4°C or room temperature) to minimize thermally-induced degradation. Avoid excessive heat during solvent evaporation.
-
Light Protection: Store extracts and purified this compound protected from light to prevent photochemical degradation.
-
Solvent Purity: Use high-purity solvents to avoid reactions with contaminants.
Q3: Which solvents are recommended for this compound extraction?
A3: Based on successful protocols, moderately polar organic solvents are effective for extracting this compound. Ethyl acetate (B1210297), or a mixture of ethyl acetate and n-hexane, has been used to extract this compound from cell lysates.[1] Following extraction, the organic solvent is typically evaporated, and the residue is dissolved in methanol (B129727) for further analysis or purification.
Q4: How can I improve the yield of my this compound extraction?
A4: Low yields can result from incomplete cell lysis, inefficient extraction, or degradation. To improve your yield:
-
Optimize Cell Lysis: Ensure complete disruption of the fungal or yeast cell walls. Mechanical methods like bead beating are often effective.
-
Maximize Solvent Penetration: Finely grind lyophilized cell material to increase the surface area for solvent interaction.
-
Optimize Extraction Parameters: Experiment with the solvent-to-solid ratio and extraction time to ensure exhaustive extraction.
-
Minimize Transfer Losses: Be meticulous during the transfer of extracts and handling of the material to avoid physical loss of the product.
Q5: What are the best methods for purifying this compound after extraction?
A5: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying this compound. A C18 column on a preparative reversed-phase HPLC system is effective for obtaining high-purity this compound from crude extracts.
Q6: What are the ideal storage conditions for this compound to prevent long-term degradation?
A6: For long-term stability, store purified this compound and crude extracts at low temperatures, such as -20°C or -80°C. It is also advisable to store them in the dark and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if in solution.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in the Final Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight. | Inefficient cell lysis. | - Ensure complete cell disruption by checking a small sample under a microscope after lysis. - For yeast like Pichia pastoris, enzymatic lysis with lyticase followed by freeze-thaw cycles can be effective. - Mechanical disruption with glass beads is also a robust method. |
| Suboptimal extraction parameters. | - Increase the solvent-to-biomass ratio to ensure complete extraction. - Extend the extraction time or perform multiple extraction cycles. - Ensure thorough mixing during extraction to maximize solvent contact with the cell material. | |
| Target compound not detected by HPLC-MS. | Degradation during extraction. | - Maintain low temperatures throughout the extraction process. Use pre-chilled solvents and perform extractions on ice. - Avoid prolonged exposure to harsh conditions. - Check the pH of any aqueous solutions used; aim for a slightly acidic to neutral pH. |
| Inefficient solvent partitioning. | - If using liquid-liquid extraction, ensure the chosen solvent (e.g., ethyl acetate) is appropriate for the polarity of this compound. - Emulsion formation can trap the compound; consider centrifugation to improve phase separation. | |
| Low purity of the final product. | Co-extraction of contaminants. | - Optimize the polarity of the extraction solvent. A solvent system that is too polar may extract a large number of water-soluble contaminants. - Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Pichia pastoris Culture
This protocol is adapted from methods described for the heterologous production of this compound.
-
Cell Harvesting:
-
Cultivate the Pichia pastoris strain expressing this compound in a suitable medium (e.g., BMMY) for 3 days at 30°C.
-
Harvest the cells by centrifugation at 8,000 x g for 30 minutes.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the yeast cells using glass beads through vigorous vortexing or a bead beater. Perform this step on ice to prevent heating.
-
-
Solvent Extraction:
-
Clear the cell lysate by centrifugation.
-
Extract the supernatant (cleared lysate) with an equal volume of ethyl acetate or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
-
Mix thoroughly by vortexing and then separate the phases by centrifugation.
-
-
Solvent Evaporation and Sample Preparation:
-
Collect the organic phase (top layer) and evaporate the solvent under reduced pressure at a temperature not exceeding 30-40°C.
-
Dissolve the resulting pellet in methanol for analysis by LC-MS or for further purification.
-
Protocol 2: Purification of this compound by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a suitable solvent, typically the mobile phase used for HPLC (e.g., methanol or acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Gradient: Develop a suitable gradient from a lower to a higher concentration of Mobile Phase B to elute this compound.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound.
-
Pool the pure fractions and lyophilize to obtain the purified compound.
-
Data Presentation
Table 1: Recommended Solvents for this compound Extraction and Purification
| Step | Solvent | Purpose | Notes |
| Extraction | Ethyl acetate | Primary extraction from aqueous lysate | Good for moderately polar compounds. |
| Ethyl acetate / n-hexane (1:1) | Alternative extraction solvent | May reduce the extraction of more polar impurities. | |
| Dissolution for Analysis | Methanol | Dissolving the dried extract | Compatible with reverse-phase HPLC. |
| HPLC Mobile Phase | Acetonitrile / Water | Elution from C18 column | Standard for peptide purification. |
| Methanol / Water | Alternative mobile phase | May provide different selectivity. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Codon Optimization and Co-Expression of OphMA and OphP in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the codon optimization and co-expression of the fungal enzymes OphMA (a methyltransferase) and OphP (a prolyl oligopeptidase) in yeast, primarily Saccharomyces cerevisiae. This system is utilized for the biotechnological production of omphalotins and their analogs, which are backbone N-methylated peptide macrocycles with potential pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are OphMA and OphP, and why are they co-expressed in yeast?
A1: OphMA is a methyltransferase that catalyzes the automethylation of its own C-terminal domain. OphP is a protease that subsequently cleaves and cyclizes this modified peptide to produce omphalotin A, a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] Co-expression of both enzymes in a host like yeast is essential to reconstitute the biosynthetic pathway for the production of these complex cyclic peptides.[3][4]
Q2: Why is codon optimization necessary for expressing fungal OphMA and OphP genes in yeast?
A2: Codon optimization is crucial for efficient heterologous protein expression. Different organisms have distinct preferences for synonymous codons (codons that encode the same amino acid). Fungal genes, like those for OphMA and OphP, may contain codons that are rare in yeast, leading to translational stalling, premature termination, and overall low protein yield. By replacing these rare codons with those frequently used in highly expressed yeast genes, the translation efficiency and subsequent protein expression levels can be significantly increased.
Q3: What are the key parameters to consider during codon optimization of OphMA and OphP for yeast expression?
A3: A multi-parameter approach is recommended for robust codon optimization. Key parameters include:
-
GC Content: The percentage of guanine (B1146940) and cytosine bases in the coding sequence. For S. cerevisiae, an optimal GC content is typically between 35% and 45%. Extreme GC content can negatively impact mRNA stability and transcription.
-
mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation. Codon optimization algorithms should aim to minimize the formation of stable hairpins.
-
Avoidance of Cryptic Splice Sites and Polyadenylation Signals: The optimized sequence should be scanned for and cleared of sequences that could be misinterpreted by the yeast cellular machinery, leading to aberrant mRNA processing.
Troubleshooting Guide
Low or No Protein Expression
| Potential Cause | Troubleshooting Steps |
| Inefficient Codon Optimization | - Verify the Codon Adaptation Index (CAI) of your synthetic genes; aim for a value > 0.8.- Analyze the GC content; for S. cerevisiae, it should ideally be between 35-45%.- Check for and remove any cryptic splice sites or premature polyadenylation signals that may have been introduced during optimization. |
| Suboptimal Promoter Choice | - If using an inducible promoter (e.g., GAL1), ensure optimal induction conditions (e.g., galactose concentration, induction time).- For potentially toxic proteins, a weaker or tightly regulated promoter might be necessary.- Consider using strong constitutive promoters like TEF1 or TDH3 if continuous high-level expression is desired and not toxic to the cells. |
| mRNA Instability | - Analyze the 5' and 3' untranslated regions (UTRs) of your expression vector; these regions can significantly impact mRNA stability and translation initiation.- Minimize strong secondary structures in the 5' UTR of the mRNA through sequence modification. |
| Inefficient Transformation | - Confirm successful transformation by PCR screening of yeast colonies.- Use fresh, high-quality competent cells.- Optimize the transformation protocol (e.g., heat shock duration, amount of DNA). |
| Plasmid Instability | - If using a 2-micron based plasmid, ensure continuous selective pressure by growing in the appropriate drop-out medium.- For stable, long-term expression, consider genomic integration of the expression cassettes. |
Insoluble Protein (Inclusion Bodies)
| Potential Cause | Troubleshooting Steps |
| High Expression Rate | - Lower the expression temperature (e.g., from 30°C to 20-25°C) to slow down protein synthesis and allow more time for proper folding.- Use a weaker or inducible promoter to reduce the rate of protein production. |
| Improper Protein Folding | - Co-express molecular chaperones to assist in the proper folding of OphMA and OphP.- Test different yeast strains, as some may provide a more favorable environment for the folding of specific proteins. |
| Absence of a Co-factor (for OphMA) | - Ensure that the growth medium is supplemented with sufficient precursors for S-adenosylmethionine (SAM), the methyl donor for the methyltransferase activity of OphMA. |
Low Yield of Final Product (Omphalotin)
| Potential Cause | Troubleshooting Steps |
| Imbalanced Expression of OphMA and OphP | - Experiment with different promoter strengths for each gene to achieve a more balanced stoichiometric ratio.- Consider using a bi-cistronic vector or co-transformation with plasmids having different copy numbers. |
| Inefficient Interaction Between OphMA and OphP | - Ensure both proteins are localized to the same cellular compartment. If one is being secreted and the other is cytosolic, the interaction will not occur.- Consider adding a flexible linker between the two proteins in a fusion construct, though this may affect their individual activities. |
| Degradation of the Final Product | - Use a protease-deficient yeast strain to minimize degradation of the secreted omphalotin.- Optimize the harvest time to capture the product before significant degradation occurs. |
| Toxicity of the Final Product | - If the produced omphalotin is toxic to the yeast cells, consider engineering a secretion system to export the product out of the cell efficiently.- Use an inducible expression system to limit the production phase. |
Quantitative Data on Codon Optimization
| Parameter | Before Optimization (Native Fungal Gene) | After Optimization (Yeast-Optimized Gene) |
| Codon Adaptation Index (CAI) | ~0.5 - 0.7 | > 0.85 |
| GC Content (%) | Often > 55% | ~40% |
| "Rare" Codon Usage (%) | High | Minimized |
| Protein Expression Level | Low to undetectable | 5- to 20-fold increase (typical) |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain Protein Sequences: Retrieve the amino acid sequences for OphMA and OphP from a public database such as NCBI.
-
Codon Optimize: Use a commercial or open-access codon optimization tool.
-
Set the target organism to Saccharomyces cerevisiae.
-
Aim for a Codon Adaptation Index (CAI) above 0.8.
-
Adjust the GC content to be within the 35-45% range.
-
Scan for and remove potential cryptic splice sites and polyadenylation signals.
-
Add appropriate restriction sites at the 5' and 3' ends for cloning into your chosen yeast expression vectors.
-
-
Gene Synthesis: Synthesize the codon-optimized DNA sequences for OphMA and OphP through a commercial gene synthesis service.
Protocol 2: Yeast Co-Transformation and Expression
-
Vector Preparation:
-
Clone the codon-optimized OphMA gene into a yeast expression vector with a selectable marker (e.g., URA3).
-
Clone the codon-optimized OphP gene into a compatible yeast expression vector with a different selectable marker (e.g., LEU2).
-
Use vectors with strong, inducible promoters (e.g., GAL1) or constitutive promoters (e.g., TEF1).
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Co-transform the yeast cells with both the OphMA and OphP expression plasmids.
-
Plate the transformed cells on a synthetic complete drop-out medium lacking both uracil (B121893) and leucine (B10760876) to select for cells that have taken up both plasmids.
-
-
Protein Expression:
-
Inoculate a single colony from the selection plate into 5 mL of selective liquid medium and grow overnight at 30°C with shaking.
-
Inoculate a larger culture (e.g., 50 mL) with the overnight culture to an OD600 of ~0.2.
-
Grow the culture to mid-log phase (OD600 of 0.8-1.0).
-
If using an inducible promoter like GAL1, add galactose to a final concentration of 2% to induce protein expression.
-
Continue to incubate the culture at 30°C (or a lower temperature like 20-25°C to improve protein folding) for 24-48 hours.
-
-
Analysis of Expression:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using glass beads or enzymatic methods.
-
Analyze the cell lysate by SDS-PAGE and Western blotting using antibodies against epitope tags (if included in the protein design) to confirm the expression of both OphMA and OphP.
-
-
Detection of Omphalotin:
-
Analyze the culture supernatant (if the product is secreted) or the cell lysate by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for OphMA and OphP co-expression.
References
- 1. A Self-Sacrificing N-Methyltransferase Is the Precursor of the Fungal Natural Product Omphalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Omphalotin A Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the production of Omphalotin A. Here, you will find troubleshooting guides for common experimental issues and frequently asked questions regarding media composition and fermentation conditions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a standard medium for producing this compound in a heterologous host like Pichia pastoris?
A1: A commonly used medium for the production of this compound and its analogs in Pichia pastoris is the Buffered Methanol-complex Medium (BMMY). This medium is designed for the induction of protein expression under the control of the alcohol oxidase 1 (AOX1) promoter, which is activated by methanol (B129727).
Q2: Are there established media compositions for enhanced this compound production in its native producer, Omphalotus olearius?
A2: While specific, publicly available data on media optimization for enhanced this compound production in Omphalotus olearius is limited, studies on other secondary metabolites from this fungus, such as lovastatin (B1675250), have shown that media composition significantly impacts yield. These studies suggest that a systematic optimization of carbon and nitrogen sources is a viable strategy for enhancing the production of secondary metabolites.
Q3: How do different carbon and nitrogen sources generally affect secondary metabolite production in fungi?
A3: The type and concentration of carbon and nitrogen sources are critical factors influencing fungal growth and secondary metabolite production. The carbon-to-nitrogen (C/N) ratio in the medium can significantly alter the metabolic pathways of the fungus, thereby affecting the yield of target compounds. For instance, in some fungi, a limitation of a specific nutrient, like nitrogen, can trigger the onset of secondary metabolism. It is crucial to determine the optimal C/N ratio for this compound production empirically.
Q4: What are the key physical parameters to control during fermentation for this compound production?
A4: Besides media composition, several physical parameters are crucial for successful this compound fermentation. These include:
-
pH: The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production. It is recommended to conduct pH profiling experiments to determine the ideal pH for this compound synthesis.
-
Temperature: Temperature directly affects fungal growth and enzyme activity. The optimal temperature for this compound production should be determined experimentally.
-
Aeration and Agitation: Sufficient oxygen supply is vital for the growth of aerobic fungi. Agitation ensures homogenous distribution of nutrients and oxygen. However, excessive shear stress from high agitation rates can damage fungal mycelia. Therefore, optimizing both aeration and agitation is critical.
Troubleshooting Guide: Low this compound Yield
Issue 1: Low or no production of this compound despite successful growth of the fungal culture.
-
Possible Cause 1: Suboptimal Media Composition.
-
Solution: The current media may support biomass growth but not induce the biosynthetic pathway for this compound. It is recommended to perform a media optimization study. A systematic approach, such as the Plackett-Burman design, can be used to screen for the most influential media components (e.g., different carbon and nitrogen sources, trace elements). This can be followed by a Box-Behnken design to optimize the concentrations of the most significant components.
-
-
Possible Cause 2: Incorrect Fermentation Parameters.
-
Solution: Review and optimize the physical parameters of your fermentation process, including pH, temperature, and aeration/agitation rates. The optimal conditions for this compound production may differ from those for general biomass accumulation.
-
-
Possible Cause 3 (for P. pastoris): Inefficient Induction.
-
Solution: In methanol-inducible systems like P. pastoris with the AOX1 promoter, ensure that the methanol concentration is maintained at an optimal level for induction without being toxic to the cells. A fed-batch strategy with controlled methanol feeding is often employed.
-
Issue 2: Inconsistent this compound yield between different fermentation batches.
-
Possible Cause 1: Variability in Inoculum Quality.
-
Solution: Standardize your inoculum preparation protocol. Ensure that the age, viability, and concentration of the spores or mycelia used for inoculation are consistent across all batches.
-
-
Possible Cause 2: Inconsistent Media Preparation.
-
Solution: Use precise measurements for all media components. Ensure consistent quality of water and other ingredients. Standardize the sterilization process (time and temperature) to avoid variations in media composition.
-
-
Possible Cause 3: Fluctuations in Fermentation Parameters.
-
Solution: Calibrate all sensors and monitoring equipment regularly. Maintain detailed logs of all fermentation parameters for each batch to identify and troubleshoot any deviations.
-
Data on Media Optimization for Fungal Metabolites
| Parameter | Unoptimized Medium | Optimized Medium | Fold Increase |
| Media Composition | Not specified | Glucose (10 g/L), Peptone (5 g/L), Thiamine (1 mg/L), NaCl (0.4 g/L) | - |
| Lovastatin Yield | ~1.56 mg/L | 12.51 mg/L | ~8 |
This data is for lovastatin production and should be used as a reference for designing this compound media optimization experiments.
Experimental Protocols
1. General Protocol for Media Optimization using Statistical Methods
This protocol provides a general framework for optimizing media composition for this compound production, based on methodologies used for other fungal secondary metabolites.
-
Step 1: Screening of Media Components (Plackett-Burman Design)
-
Select a range of potential carbon sources (e.g., glucose, sucrose, maltose), nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate), and other components like trace elements and vitamins.
-
Design a Plackett-Burman experiment to screen for the factors that have the most significant impact on this compound yield. This statistical method allows for the efficient screening of a large number of variables.
-
Run the fermentation experiments according to the design matrix.
-
Analyze the results to identify the key media components affecting production.
-
-
Step 2: Optimization of Key Components (Box-Behnken Design)
-
Select the most significant factors identified in the Plackett-Burman experiment.
-
Design a Box-Behnken experiment to determine the optimal concentrations of these components and to study their interactions.
-
Conduct the fermentation experiments based on the Box-Behnken design.
-
Use response surface methodology to analyze the data and determine the optimal media composition for maximizing this compound yield.
-
2. Protocol for this compound Production in Pichia pastoris
This protocol is adapted from studies on the heterologous production of this compound.
-
1. Growth Phase:
-
Inoculate a single colony of the recombinant P. pastoris strain into Buffered Glycerol-complex Medium (BMGY).
-
Incubate at 30°C with vigorous shaking until the culture reaches the mid-log phase.
-
-
2. Induction Phase:
-
Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to induce expression.
-
Continue incubation at 30°C with shaking.
-
Maintain induction by adding methanol to the culture at regular intervals (e.g., every 24 hours).
-
3. Protocol for Extraction and Quantification of this compound
-
1. Extraction:
-
Separate the fungal mycelia from the fermentation broth by centrifugation or filtration.
-
Lyse the cells (e.g., using glass beads for P. pastoris).
-
Extract the cell lysate or mycelia with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic solvent to obtain the crude extract.
-
-
2. Quantification by HPLC-MS:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Use a C18 reversed-phase column for separation.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a chemically synthesized this compound standard.[1]
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Validation & Comparative
A Comparative Analysis of the Nematicidal Properties of Omphalotin A and Ivermectin
For Immediate Release
A deep dive into the nematicidal efficacy of the fungal cyclopeptide Omphalotin A and the widely-used anthelmintic ivermectin reveals distinct mechanisms and potencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
This comparison guide synthesizes available data to offer a clear perspective on the nematicidal activities of this compound, a natural cyclic peptide from the fungus Omphalotus olearius, and ivermectin, a well-established macrocyclic lactone. While both compounds exhibit potent activity against nematodes, they differ significantly in their mode of action, specificity, and reported efficacy.
Quantitative Nematicidal Activity
The following table summarizes the reported nematicidal activities of this compound and ivermectin against key nematode species. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Nematode Species | Metric | Value | Exposure Time | Citation |
| This compound | Meloidogyne incognita | LC50 | 0.57 µM | 16 hours | [1] |
| Meloidogyne incognita | LC50 | 0.38 - 3.8 µM | Not Specified | ||
| Caenorhabditis elegans | LC50 | Significantly higher than M. incognita | Not Specified | [1] | |
| Ivermectin | Caenorhabditis elegans | EC50 | 0.19 ± 0.01 µM (motility) | 90 minutes | [2] |
| Haemonchus contortus | EC50 (GluCl channels) | ~0.1 ± 1.0 nM | Not Specified | [3] | |
| Meloidogyne incognita | LD50 | 1.56 µg/ml | 2 hours |
Notably, one study has suggested that this compound exhibits remarkable activity against the pathogenic nematode M. incognita, even outmatching the commercial nematicide ivermectin, though direct comparative data was not provided.[4]
Mechanisms of Action
The two compounds employ fundamentally different strategies to achieve their nematicidal effects.
Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[6] The resulting influx of chloride ions inhibits neural transmission, causing paralysis and eventual death of the nematode.[5]
This compound , in contrast, has a currently unknown molecular target and mechanism of action for its potent and selective toxicity against nematodes.[7] Research has primarily focused on its biosynthesis, revealing a complex pathway involving a self-sacrificing N-methyltransferase. Further investigation is required to elucidate the specific cellular machinery targeted by this cyclic peptide.
Signaling and Biosynthetic Pathways
The distinct mechanisms of this compound and ivermectin are reflected in their associated pathways.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of nematicidal activity. Below are detailed protocols for assays commonly used to evaluate compounds like this compound and ivermectin.
Nematicidal Assay for Meloidogyne incognita (Root-Knot Nematode)
This protocol is adapted from methodologies used for in vitro screening of nematicides against second-stage juveniles (J2s) of M. incognita.
1. Nematode Culture and Egg Extraction:
-
M. incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).
-
Egg masses are handpicked from infected roots and agitated in a sodium hypochlorite (B82951) solution (e.g., 0.5%) to release the eggs.[8]
-
The egg suspension is rinsed with sterile distilled water to remove residual bleach.[8]
2. Second-Stage Juvenile (J2) Hatching:
-
Eggs are placed in a hatching chamber (e.g., Baermann funnel or a fine-meshed sieve placed in a petri dish with water) and incubated at approximately 25-28°C.
-
Freshly hatched J2s are collected from the water.
3. Bioassay Procedure:
-
The bioassay is typically conducted in 96-well microtiter plates.
-
A suspension of a known number of J2s (e.g., 50-100) in a small volume of water is added to each well.
-
The test compound (this compound or ivermectin) is added to the wells at various concentrations. A solvent control (e.g., DMSO) and a negative control (water) are included.
-
The plates are sealed and incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).[9]
4. Data Collection and Analysis:
-
After the incubation period, the number of dead or immobile nematodes in each well is counted under a microscope. A nematode is considered dead if it does not move when probed with a fine needle.[10]
-
The percentage of mortality is calculated for each concentration.
-
The LC50 (lethal concentration required to kill 50% of the nematodes) is determined using probit analysis or other appropriate statistical methods.
Nematicidal Motility Assay for Caenorhabditis elegans
This protocol is based on a high-throughput method that measures the effect of compounds on the motility of C. elegans.[11][12]
1. C. elegans Culture and Synchronization:
-
C. elegans (wild-type N2 strain) is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
A synchronized population of L4 larvae is obtained by standard methods (e.g., bleaching to isolate eggs, followed by hatching and growth to the L4 stage).
2. Motility Assay Procedure:
-
Synchronized L4 worms are washed from the NGM plates with a suitable buffer (e.g., K saline).[11]
-
The worms are washed multiple times by centrifugation to remove bacteria.[11]
-
A specific number of worms (e.g., approximately 60) are dispensed into each well of a 96-well microtiter plate in a buffer containing a surfactant like BSA to prevent sticking.[11]
-
The test compounds are added to the wells.
-
The plate is placed in an automated infrared motility reader (e.g., WMicrotracker).
3. Data Acquisition and Analysis:
-
The instrument records the number of infrared beam interruptions caused by worm movement over time.
-
The motility data is collected at regular intervals for a set duration (e.g., 90 minutes to several hours).[2]
-
The motility of treated worms is compared to that of control worms (vehicle only).
-
The EC50 (effective concentration required to inhibit motility by 50%) is calculated from the dose-response curves.[12]
Conclusion
This compound and ivermectin represent two distinct and powerful classes of nematicidal compounds. Ivermectin's well-characterized mechanism of action and broad-spectrum activity have made it a cornerstone of parasitic nematode control. This compound, with its high potency and specificity against the plant-parasitic nematode M. incognita, presents a promising avenue for the development of novel, targeted bio-nematicides. Further research into the molecular target of this compound is critical to fully understand its potential and to facilitate the development of new nematicidal agents with potentially novel modes of action, which is crucial in the face of growing anthelmintic resistance.
References
- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 2. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 7. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathogenicity and Volatile Nematicidal Metabolites from Duddingtonia flagrans against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 12. researchgate.net [researchgate.net]
A Structural and Functional Showdown: Omphalotin A vs. Cyclosporin A
A Comparative Guide for Researchers in Drug Discovery and Development
In the realm of cyclic peptides, Omphalotin A and Cyclosporin A stand out as compelling examples of nature's ingenuity in molecular design. Both fungal metabolites, they share the characteristic cyclic structure and extensive N-methylation that contribute to their notable biological activities and pharmacokinetic properties, such as enhanced cell permeability and resistance to proteolysis.[1][2] Despite these structural similarities, their biosynthetic origins and primary biological targets diverge significantly, offering a fascinating case study in molecular evolution and function. This guide provides a detailed structural and functional comparison of this compound and Cyclosporin A, supported by experimental data and methodologies, to aid researchers in understanding and leveraging these unique molecules.
At a Glance: A Structural and Functional Comparison
| Feature | This compound | Cyclosporin A |
| Primary Biological Activity | Nematicidal | Immunosuppressive |
| Molecular Formula | C₇₁H₁₁₉N₁₃O₁₄ (example) | C₆₂H₁₁₁N₁₁O₁₂ |
| Molecular Weight | ~1300-1400 g/mol (varies) | 1202.6 g/mol [3] |
| Structure | Cyclic dodecapeptide (12 amino acids) | Cyclic undecapeptide (11 amino acids) |
| N-Methylations | 9 backbone amide nitrogens | 7 backbone amide nitrogens |
| Biosynthesis | Ribosomally synthesized and post-translationally modified peptide (RiPP) | Non-ribosomal peptide synthetase (NRPS) product |
| Key Bioactivity Metric | LC50 (M. incognita): ~0.38 - 3.8 µM[4] | IC50 (lymphocyte proliferation): ~19 µg/L (~16 nM)[5] |
| Solubility | Hydrophobic[6] | Poorly soluble in water, soluble in methanol, acetone[7] |
| Melting Point | Not widely reported | 148–151 °C[7] |
Delving into the Structures: Key Distinctions
This compound is a cyclic dodecapeptide, meaning it is composed of a ring of twelve amino acids.[1] A defining characteristic is the extensive N-methylation of its peptide backbone, with nine out of the twelve amide nitrogens being methylated.[1] This high degree of methylation contributes to its hydrophobicity.[6] In contrast, Cyclosporin A is a cyclic undecapeptide, containing eleven amino acids.[8] It features seven N-methylated peptide bonds and also includes some unconventional amino acids, such as D-alanine.[8] The conformation of Cyclosporin A is notably flexible and dependent on the solvent environment. In nonpolar environments, it adopts a "closed" conformation stabilized by intramolecular hydrogen bonds, while in polar solvents or when bound to its target protein, it assumes an "open" conformation.
The biosynthetic pathways of these two molecules are fundamentally different. This compound is a Ribosomally synthesized and Post-translationally modified peptide (RiPP).[1] Its synthesis begins with a precursor protein, OphMA, which possesses a methyltransferase domain that autocatalytically methylates its own C-terminal peptide sequence. This methylated peptide is then cleaved and cyclized to form the final this compound molecule.[9] Conversely, Cyclosporin A is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), a large multi-enzyme complex that assembles the cyclic peptide without the use of a ribosome template.
Biological Activity and Signaling Pathways
The distinct structural features of this compound and Cyclosporin A give rise to their different biological activities.
This compound: A Potent Nematicide
This compound is primarily recognized for its potent and selective nematocidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[4] While the precise molecular target and signaling pathway of its anthelmintic action are not yet fully elucidated, it is believed to affect the nervous system of nematodes, leading to paralysis and death.[10] The high specificity of this compound for certain nematode species makes it a promising candidate for the development of novel, targeted agricultural pesticides.[4]
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound.
Cyclosporin A: A Powerful Immunosuppressant
Cyclosporin A is a cornerstone of immunosuppressive therapy, widely used to prevent organ transplant rejection and to treat autoimmune diseases.[11] Its mechanism of action is well-established. Inside a lymphocyte, Cyclosporin A binds to the intracellular protein cyclophilin A. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[12] This blockade of IL-2 production is central to the immunosuppressive effect of Cyclosporin A, as IL-2 is a critical signaling molecule for the proliferation and differentiation of T-lymphocytes.
Below is a diagram illustrating the immunosuppressive signaling pathway of Cyclosporin A.
Caption: Immunosuppressive signaling pathway of Cyclosporin A.
Experimental Protocols
1. In Vitro T-Lymphocyte Proliferation Assay (for Immunosuppressive Activity)
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a stimulus.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[13]
-
Assay Setup: PBMCs are seeded into a 96-well microtiter plate at a density of approximately 1 x 10⁵ cells per well.[14] The test compound (e.g., Cyclosporin A) is added at various concentrations.
-
Stimulation: T-cell proliferation is induced by adding a mitogen (e.g., phytohemagglutinin (PHA)) or through specific T-cell receptor (TCR) stimulation (e.g., using anti-CD3 and anti-CD28 antibodies).[15]
-
Incubation: The plate is incubated for 3 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Proliferation Measurement: Cell proliferation is quantified by adding a label that is incorporated into the DNA of dividing cells, such as ³H-thymidine or BrdU, for the final 18-24 hours of incubation. The amount of incorporated label is then measured using a scintillation counter or an ELISA-based method, respectively.[13][14] The results are used to calculate the 50% inhibitory concentration (IC50) of the test compound.
2. Caenorhabditis elegans Motility Assay (for Nematicidal Activity)
This assay assesses the effect of a compound on the motility of the nematode C. elegans, a common model organism for studying anthelmintic drugs.
-
Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) agar (B569324) plates seeded with a lawn of E. coli OP50 as a food source.[16]
-
Assay Setup: The assay can be performed in liquid culture in 96-well plates or on solid agar plates. For a liquid assay, synchronized populations of L4 or young adult worms are transferred into the wells of a 96-well plate containing liquid S-medium.[17] The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a defined period (e.g., 24-72 hours).
-
Motility Assessment:
-
Automated Tracking: Worm movement can be quantified using an automated tracking system that records video and analyzes parameters such as speed and frequency of body bends.[18] Infrared microbeam interruption detection is another automated method.[17]
-
Manual Observation: A simple manual method, the "time-off-pick" assay, involves gently lifting a worm with an eyebrow hair pick and measuring the time it takes for the worm to crawl off.[19] A longer time indicates reduced motility.
-
-
Data Analysis: The motility data is analyzed to determine the concentration of the compound that causes a 50% reduction in motility (EC50) or is lethal to 50% of the population (LC50).
Conclusion
This compound and Cyclosporin A, while sharing structural motifs common to fungal cyclic peptides, represent distinct classes of bioactive molecules with different biosynthetic origins and therapeutic potentials. The well-characterized immunosuppressive activity of Cyclosporin A has revolutionized medicine, while the potent and selective nematocidal properties of this compound hold significant promise for agriculture. The continued study of these and other natural products will undoubtedly provide further insights into novel biological mechanisms and pave the way for the development of new therapeutic and agricultural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]
- 3. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclosporin | C62H111N11O12 | CID 6435893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 13. hanc.info [hanc.info]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Measuring Sperm Guidance and Motility within the Caenorhabditis elegans Hermaphrodite Reproductive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Method to Efficiently Record/ Capture Caenorhabditis elegans Locomotory Behaviours [protocols.io]
- 19. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biosynthetic Pathways of Omphalotin A and Other Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathway of Omphalotin A, a unique cyclic peptide with nematicidal properties, against other major classes of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), including lanthipeptides, cyanobactins, and lasso peptides. This objective analysis, supported by experimental data and methodologies, aims to illuminate the diverse enzymatic strategies employed in nature for the production of these complex bioactive molecules.
Introduction to RiPP Biosynthesis
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) are a vast and structurally diverse class of natural products.[1][2] Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of a leader peptide and a core peptide.[1][3] The leader peptide acts as a recognition motif for a cascade of modifying enzymes that install a variety of post-translational modifications (PTMs) onto the core peptide.[3] These modifications, which can include cyclization, dehydration, methylation, and the formation of unique cross-linkages, are crucial for the final structure and biological activity of the mature RiPP. Following modification, the leader peptide is proteolytically cleaved to release the mature, bioactive peptide.
Comparative Analysis of Biosynthetic Pathways
This section details the biosynthetic pathways of this compound and compares it with those of lanthipeptides, cyanobactins, and lasso peptides, highlighting the key differences in their precursor peptides, modifying enzymes, and maturation steps.
This compound: A Self-Sacrificing N-Methyltransferase
This compound is a cyclic dodecapeptide characterized by extensive N-methylation of its peptide backbone, a feature that contributes to its high stability and bioactivity. Its biosynthesis is a fascinating example of a "self-sacrificing" enzyme mechanism.
The precursor, OphMA, is a multidomain protein that contains both the core peptide sequence at its C-terminus and an N-terminal S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase domain. The N-methyltransferase domain of one OphMA monomer acts in trans to iteratively methylate the backbone amide nitrogens of the core peptide on another OphMA monomer within a homodimer. This automethylation process is a key feature of the borosin family of RiPPs, to which this compound belongs.
Following N-methylation, a separate peptidase, OphP, which is a prolyl oligopeptidase homolog, is responsible for the final maturation step. OphP recognizes and cleaves the C-terminal follower peptide, and subsequently catalyzes the head-to-tail macrocyclization of the core peptide to yield the mature this compound. The exact mechanism of how the methylated core peptide is released from the large OphMA precursor for OphP processing is still under investigation, but it is hypothesized to involve proteolytic degradation of the methyltransferase domain.
Lanthipeptides: Dehydration and Thioether Crosslinks
Lanthipeptides are characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which are thioether cross-linked amino acids. These structures are formed through a two-step enzymatic process.
First, a dehydratase (LanB, LanM, or LanL) modifies serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, a cyclase (LanC, LanM, or LanL) catalyzes the stereospecific Michael-type addition of cysteine thiols to these dehydro amino acids, forming the characteristic thioether bridges. The class of lanthipeptide is defined by the enzymes involved in these modifications. Finally, a protease (LanP) cleaves the leader peptide to release the mature, polycyclic lanthipeptide.
Cyanobactins: Heterocyclization and Macrocyclization
Cyanobactins are a diverse family of cyclic peptides that often contain heterocyclized amino acids such as oxazolines and thiazolines, derived from serine/threonine and cysteine residues, respectively.
The biosynthesis begins with the action of a heterocyclase (PatD homolog), which modifies the core peptide. This is followed by the proteolytic removal of the leader peptide and a C-terminal recognition sequence by a subtilisin-like protease (PatA homolog). The final macrocyclization is catalyzed by a second protease (PatG homolog) that, in a reverse reaction, forms a peptide bond between the N- and C-termini of the linear intermediate.
Lasso Peptides: A Unique Knotted Structure
Lasso peptides possess a unique three-dimensional structure where the C-terminal tail of the peptide is threaded through and trapped within a macrolactam ring formed at the N-terminus. This "lariat knot" topology confers remarkable stability.
The biosynthesis of lasso peptides involves at least three key enzymes encoded by the gene cluster: a precursor peptide (A gene), a cysteine protease (B gene), and a macrolactam synthetase (C gene). The B protein, often an ATP-dependent cysteine protease, is responsible for cleaving the leader peptide. The C protein, an ATP-dependent macrolactam synthetase, then catalyzes the formation of an isopeptide bond between the N-terminal α-amino group and the side chain carboxylate of an aspartate or glutamate (B1630785) residue within the core peptide, forming the characteristic ring. The mechanism by which the C-terminal tail is threaded through this ring is still a subject of active research.
Quantitative Comparison of Biosynthetic Pathways
The following table summarizes key quantitative data for the biosynthetic pathways of this compound and the compared RiPP classes.
| Feature | This compound | Lanthipeptides | Cyanobactins | Lasso Peptides |
| Precursor Peptide Length (aa) | ~417 (OphMA) | 20-110 | 20-110 | ~50 |
| Leader Peptide Length (aa) | N/A (fused enzyme) | 15-50 | 10-30 | 15-35 |
| Core Peptide Length (aa) | 12 | 19-38 | 6-20 | 15-26 |
| Final Product Size (Da) | ~1300 | 2000-4000 | 500-2000 | 1500-3000 |
| Key Modifying Enzymes | OphMA (N-methyltransferase), OphP (Peptidase) | LanB/M/L (Dehydratase/Cyclase) | PatD (Heterocyclase), PatA/G (Proteases) | B protein (Protease), C protein (Macrolactam synthetase) |
| Key Modifications | Backbone N-methylation, Macrocyclization | Dehydration, Thioether bridges | Heterocyclization, Macrocyclization | Macrolactam ring, Lariat knot |
Experimental Protocols
The elucidation of RiPP biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Heterologous Expression of Biosynthetic Genes
Heterologous expression in a tractable host, such as Escherichia coli or Pichia pastoris, is a powerful tool for characterizing RiPP biosynthetic pathways, especially for those that are not produced or are produced at low levels in their native hosts.
Objective: To produce and isolate a specific RiPP or its biosynthetic intermediates.
Methodology:
-
Gene Cluster Cloning: The biosynthetic gene cluster (or individual genes) is amplified from the genomic DNA of the producing organism and cloned into a suitable expression vector.
-
Host Transformation: The expression vector is transformed into the chosen heterologous host.
-
Culture and Induction: The transformed host is cultured under appropriate conditions, and gene expression is induced.
-
Extraction: The RiPP is extracted from the cell culture (from the cells or the supernatant, depending on whether it is secreted).
-
Purification and Analysis: The extracted compound is purified using chromatographic techniques (e.g., HPLC) and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and structure.
In Vitro Reconstitution of Biosynthetic Pathways
In vitro assays with purified enzymes and precursor peptides allow for the detailed characterization of individual enzymatic steps in a biosynthetic pathway.
Objective: To determine the function and specificity of a particular modifying enzyme.
Methodology:
-
Protein Expression and Purification: The modifying enzyme(s) and the precursor peptide are individually expressed (often with affinity tags) and purified to homogeneity.
-
Enzyme Assay: The purified precursor peptide is incubated with the purified modifying enzyme(s) under optimized reaction conditions (buffer, pH, temperature, cofactors).
-
Reaction Quenching and Analysis: The reaction is stopped, and the products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the expected mass shift corresponding to the enzymatic modification. Tandem mass spectrometry (MS/MS) can be used to pinpoint the site of modification.
Mass Spectrometry for Structural Characterization
Mass spectrometry is an indispensable tool for the analysis of RiPPs, providing information on their molecular weight, elemental composition, and structure.
Objective: To determine the structure of a mature RiPP and its biosynthetic intermediates.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the peptide.
-
Tandem Mass Spectrometry (MS/MS): The peptide is fragmented in the mass spectrometer, and the fragmentation pattern provides sequence information and helps to locate post-translational modifications.
-
Hydrogen-Deuterium Exchange (HDX) MS: Can be used to probe the conformation and solvent accessibility of the peptide.
Conclusion
The biosynthetic pathways of RiPPs showcase a remarkable diversity of enzymatic strategies for the creation of complex and bioactive peptides. This compound's unique self-sacrificing N-methyltransferase mechanism stands in contrast to the multi-enzyme cascades seen in the biosynthesis of lanthipeptides, cyanobactins, and lasso peptides. Understanding these diverse pathways not only provides fundamental insights into natural product biosynthesis but also opens up exciting possibilities for the bioengineering of novel peptide-based therapeutics with improved stability and activity. The continued development of experimental techniques, particularly in heterologous expression and mass spectrometry, will undoubtedly lead to the discovery and characterization of many more fascinating RiPP biosynthetic pathways in the future.
References
- 1. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 2. Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in RiPP discovery, enzymology and engineering - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nematode Resistance: A Comparative Guide to Omphalotin A and Potential Cross-Resistance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cyclic peptide anthelmintic, Omphalotin A, in the context of nematode resistance. Currently, there are no published studies directly investigating cross-resistance of nematodes to this compound. This document, therefore, presents a theoretical framework based on the available scientific literature to guide future research. We outline a hypothetical mechanism of action for this compound, discuss potential cross-resistance scenarios with other anthelmintic classes, and provide detailed experimental protocols to test these hypotheses.
Introduction to this compound
This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It exhibits potent and selective nematicidal activity, particularly against plant-parasitic nematodes such as Meloidogyne incognita. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its unique structure and biosynthetic pathway make it a compound of interest for the development of new anthelmintics, especially in the face of growing resistance to existing drug classes.
Hypothetical Mechanism of Action of this compound
The precise molecular target of this compound in nematodes remains to be elucidated. However, drawing parallels with another class of cyclic peptide anthelmintics, the cyclooctadepsipeptides (e.g., emodepside), we can hypothesize a potential mechanism of action. Emodepside exerts its effect by targeting the latrophilin-like receptor (LAT-1) in nematodes, a G-protein coupled receptor (GPCR). This interaction is thought to disrupt neuromuscular coordination, leading to paralysis and death.
It is plausible that this compound also interacts with a novel nematode-specific GPCR, potentially a latrophilin-like receptor, thereby initiating a signaling cascade that results in paralysis. The specificity of this compound for certain nematode species could be attributed to variations in the receptor structure or downstream signaling components among different nematode species.
Below is a diagram illustrating a hypothetical signaling pathway for this compound in nematodes, based on the known pathway of other cyclic peptide anthelmintics that target latrophilin-like receptors.
Figure 1: Hypothetical signaling pathway of this compound in nematodes.
Potential Cross-Resistance Scenarios
Based on the hypothetical mechanism of action, we can speculate on the potential for cross-resistance between this compound and other anthelmintic classes. The likelihood of cross-resistance depends on the uniqueness of this compound's target and the resistance mechanisms developed by the nematodes.
Table 1: Potential Cross-Resistance Scenarios with this compound
| Anthelmintic Class | Mechanism of Action | Potential for Cross-Resistance with this compound | Rationale |
| Benzimidazoles (e.g., Albendazole) | Bind to β-tubulin, disrupting microtubule formation. | Low | The target (β-tubulin) is fundamentally different from the hypothetical GPCR target of this compound. Resistance to benzimidazoles is primarily due to mutations in the β-tubulin gene. |
| Macrocyclic Lactones (e.g., Ivermectin) | Target glutamate-gated chloride channels, causing paralysis. | Low | The molecular target is distinct from the proposed GPCR for this compound. |
| Nicotinic Agonists (e.g., Levamisole) | Act on nicotinic acetylcholine (B1216132) receptors, causing spastic paralysis. | Low | The receptor target is different from the hypothetical GPCR for this compound. |
| Cyclooctadepsipeptides (e.g., Emodepside) | Target the latrophilin-like receptor (LAT-1). | Moderate to High | If this compound also targets a latrophilin-like receptor, mutations in this receptor or downstream signaling components could confer resistance to both compounds. |
| Amino-acetonitrile derivatives (AADs) (e.g., Monepantel) | Target a specific subunit of the nicotinic acetylcholine receptor (MPTL-1). | Low | The target is a different type of receptor. |
It is important to note that metabolic resistance, such as increased drug efflux via P-glycoprotein pumps, could potentially confer a degree of cross-resistance to multiple, structurally unrelated compounds. However, the likelihood and significance of this would need to be experimentally determined.
Experimental Protocols for Cross-Resistance Studies
To validate the hypothetical cross-resistance scenarios, rigorous experimental testing is required. The following are established in vitro assays that can be adapted to study nematode resistance to this compound.
Larval Development Assay (LDA)
The LDA assesses the ability of a drug to inhibit the development of nematode eggs to the third larval stage (L3).
Methodology:
-
Egg Extraction: Collect nematode eggs from fecal samples of infected animals or from in vitro cultures.
-
Assay Setup: In a 96-well microtiter plate, add a nutrient medium and a suspension of approximately 50-100 eggs to each well.
-
Drug Dilution: Prepare serial dilutions of this compound and the comparative anthelmintics in the nutrient medium. Add the drug solutions to the respective wells. Include control wells with no drug.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for larval development in the control wells (typically 6-7 days).
-
Data Collection: After incubation, add a stopping solution (e.g., Lugol's iodine) to each well to kill the larvae. Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration. Determine the EC50 (effective concentration to inhibit 50% of development) for each compound.
Efficacy of Omphalotin A against different plant-parasitic nematodes
A comprehensive guide for researchers on the efficacy of Omphalotin A against plant-parasitic nematodes, offering a comparative analysis with alternative compounds and detailed experimental methodologies.
This compound, a cyclic dodecapeptide originally isolated from the fungus Omphalotus olearius, has emerged as a natural compound with significant and highly selective nematicidal properties.[1][2] This guide provides an in-depth comparison of its efficacy against various plant-parasitic nematodes, supported by quantitative data, and outlines the experimental protocols for its evaluation.
Comparative Efficacy of this compound
This compound has demonstrated remarkable potency against the root-knot nematode Meloidogyne incognita, a major agricultural pest worldwide.[3][4] Its activity against this species is reported to be superior to the commercial nematicide ivermectin.[3] While this compound also affects other plant-parasitic nematodes such as the sugar beet cyst nematode Heterodera schachtii and the root-lesion nematode Pratylenchus penetrans, its efficacy against these species is significantly lower.[3][4] The free-living nematode Caenorhabditis elegans is approximately 50 times less sensitive to this compound than M. incognita.[5]
Several natural variants of this compound, namely Omphalotins E-I, also exhibit potent and selective nematicidal activity against M. incognita.[3]
Table 1: Nematicidal Activity of this compound and Comparators against Meloidogyne incognita
| Compound | Target Nematode | LC50 (µM) | Exposure Time | Reference |
| This compound | Meloidogyne incognita | 0.840 | 24 hours | [4] |
| This compound | Meloidogyne incognita | 0.772 | 48 hours | [4] |
| This compound | Meloidogyne incognita | 0.245 | 72 hours | [4] |
| Lentinulin A (this compound variant) | Meloidogyne incognita | > 3.0 | 24 hours | [4] |
| Dendrothelin A (this compound variant) | Meloidogyne incognita | > 3.0 | 24 hours | [4] |
| Fluopyram (Commercial Nematicide) | Meloidogyne incognita | 0.375 | 24 hours | [4] |
| Fluopyram (Commercial Nematicide) | Meloidogyne incognita | 0.337 | 48 hours | [4] |
| Fluopyram (Commercial Nematicide) | Meloidogyne incognita | 0.084 | 72 hours | [4] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro nematicidal activity assay, which can be used to evaluate the efficacy of this compound and other compounds against plant-parasitic nematodes.
Nematode Culture and Preparation
-
Source: Second-stage juveniles (J2) of Meloidogyne incognita are typically used for these assays. They can be obtained from infected roots of susceptible host plants like tomato (Solanum lycopersicum) or cucumber (Cucumis sativus).
-
Extraction: Infected roots are carefully washed to remove soil and debris. The eggs are then extracted from the roots using a sodium hypochlorite (B82951) solution.[6]
-
Hatching: The extracted eggs are placed in a Baermann funnel or a similar hatching apparatus at room temperature to collect freshly hatched J2s.[6]
-
Quantification: The nematode suspension is homogenized, and the number of J2s per unit volume is determined using a stereomicroscope. The suspension is then diluted with sterile distilled water to achieve a standard concentration (e.g., 100-200 J2s per 100 µL).
Preparation of Test Solutions
-
Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any toxic effects on the nematodes.
-
Serial Dilutions: A series of dilutions of the stock solution are prepared to test a range of concentrations. This is essential for determining the lethal concentration 50 (LC50), which is the concentration that causes 50% mortality of the nematodes.
-
Controls:
Nematicidal Assay
-
The assay is typically performed in multi-well plates (e.g., 96-well plates).[7]
-
A specific volume of each test concentration and control solution is added to the wells.
-
An equal volume of the nematode suspension (containing a known number of J2s) is then added to each well.
-
Each concentration and control should be replicated at least three times.
-
The plates are sealed to prevent evaporation and incubated at a controlled temperature (e.g., 25 ± 2°C) in the dark.[7][9]
Mortality Assessment
-
After the incubation period (typically 24, 48, and 72 hours), the nematodes in each well are observed under an inverted microscope.[7][9]
-
Nematodes are considered dead if they are immobile and do not respond to physical stimuli, such as prodding with a fine needle.
-
The number of dead and live nematodes in each well is counted, and the percentage of mortality is calculated.
-
The corrected mortality can be calculated using Schneider-Orelli's formula to account for any mortality in the negative control.
-
The LC50 values are then determined using probit analysis or other suitable statistical methods.
Visualizing the Biosynthetic Pathway of this compound
While the precise signaling pathway targeted by this compound in nematodes remains unknown, its biosynthetic pathway has been elucidated. The following diagram, generated using Graphviz, illustrates the key steps in the ribosomal synthesis and post-translational modification of this compound.
Caption: Biosynthesis of this compound.
Conclusion
This compound stands out as a promising natural nematicide with high potency and selectivity, particularly against the economically important root-knot nematode Meloidogyne incognita. Its unique cyclic peptide structure and mode of action make it a valuable candidate for the development of novel and environmentally friendly pest management strategies. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in field applications. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into this compound and other potential nematicidal compounds.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. thepab.org [thepab.org]
- 7. Frontiers | Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita [frontiersin.org]
- 8. Control of Heterodera schachtii with foliar application of nematicides. | Semantic Scholar [semanticscholar.org]
- 9. Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Omphalotin A: A Comparative Guide to Nematicidal Activity in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nematicidal activity of Omphalotin A, a potent cyclic peptide derived from the fungus Omphalotus olearius, with a focus on its potential for in vivo application in soil environments. While extensive in vitro data underscores the efficacy of this compound, particularly against the root-knot nematode Meloidogyne incognita, this document outlines a proposed framework for its in vivo validation and compares its known performance metrics with established nematicidal alternatives.
Comparative Efficacy of Nematicidal Compounds
The following table summarizes the nematicidal efficacy of this compound based on in vitro assays, alongside in vivo data for commercially available nematicides. It is crucial to note that a direct comparison is challenging due to the different testing environments (laboratory versus soil). The data for this compound highlights its high potency at low concentrations in a controlled setting, suggesting a strong potential for effective nematode management in soil.
| Compound | Active Ingredient | Target Nematode | Efficacy Data | Application Method (in vivo) |
| This compound | Cyclic Dodecapeptide | Meloidogyne incognita | In Vitro: LD90 of 2-5 µg/mL; more active than Ivermectin.[1] | Proposed: Soil Drench |
| Fluopyram | Pyridinyl-ethyl-benzamide | Meloidogyne incognita, Rotylenchulus reniformis | In Vivo: 56-67% reduction in R. reniformis population.[2][3] | In-furrow application |
| Oxamyl | Carbamate | Meloidogyne incognita, Rotylenchulus reniformis | In Vivo: Increased yield of U.S.#1 grade sweetpotato in the second year of trials.[2][3] | Soil drench |
| Aldicarb | Carbamate | Rotylenchulus reniformis | In Vivo: 63-65% reduction in R. reniformis population in the first year. | In-furrow application |
| Fosthiazate | Organophosphate | Meloidogyne incognita | In Vivo: Significant reduction in galls and soil population of M. incognita. | Soil drench |
| Cadusafos | Organophosphate | Meloidogyne incognita | In Vivo: Effective in reducing juvenile mortality and egg hatching. | Soil application |
Experimental Protocols for In Vivo Validation
To validate the nematicidal activity of this compound in a soil environment, a standardized pot trial protocol is proposed, based on established methodologies for nematicide efficacy testing.
Objective: To assess the in vivo efficacy of this compound in controlling Meloidogyne incognita infestation on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
Materials:
-
Healthy, uniform seedlings of a nematode-susceptible tomato variety.
-
Sterilized sandy loam soil.
-
Meloidogyne incognita inoculum (eggs or second-stage juveniles, J2s).
-
Purified this compound.
-
Positive control nematicide (e.g., Fluopyram).
-
Negative control (water or solvent vehicle).
-
Pots (15-20 cm diameter).
-
Greenhouse or controlled environment chamber.
Methodology:
-
Soil Preparation and Potting:
-
Use a consistent, sterilized sandy loam soil mix to ensure uniform nematode distribution and minimize confounding microbial interactions.
-
Fill pots with a measured amount of soil.
-
-
Planting:
-
Transplant one healthy tomato seedling into each pot.
-
Allow plants to acclimate for one week before nematode inoculation.
-
-
Nematode Inoculation:
-
Inoculate each pot (except for the absolute control group) with a standardized number of M. incognita eggs or J2s (e.g., 5,000 eggs/pot).
-
Apply the inoculum in holes made in the soil around the plant's root zone.
-
-
Treatment Application:
-
Prepare different concentrations of this compound to be tested.
-
Apply the this compound solutions as a soil drench to the designated treatment groups.
-
Apply the positive control nematicide according to the manufacturer's recommended rate.
-
Apply the negative control (water or solvent) to the control groups.
-
-
Experimental Design:
-
Employ a completely randomized design with at least five replicates per treatment group.
-
Treatment groups should include:
-
Absolute control (no nematodes, no treatment).
-
Nematode control (nematodes, no treatment).
-
Multiple this compound concentration groups.
-
Positive control (nematodes + commercial nematicide).
-
-
-
Incubation and Maintenance:
-
Maintain the pots in a greenhouse with controlled temperature and light conditions suitable for tomato growth.
-
Water the plants as needed, ensuring consistent moisture levels across all treatments.
-
-
Data Collection (after 6-8 weeks):
-
Root Galling Index: Carefully uproot the plants and wash the roots. Score the degree of root galling on a scale of 0-5 or 0-10.
-
Egg Mass Count: Stain the roots (e.g., with Phloxine B) to visualize and count the number of egg masses per root system.
-
Nematode Population in Soil: Extract and count the number of J2s from a known volume of soil from each pot using a technique like the Baermann funnel method.
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Visualizing the Experimental Workflow and Proposed Biosynthetic Pathway
To facilitate a clear understanding of the experimental process and the origin of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of this compound nematicidal activity.
References
Comparative Analysis of Omphalotin A Production in Pichia Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Omphalotin A production in different Pichia pastoris strains. It includes a summary of production data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflow.
This compound is a cyclic peptide with significant nematicidal activity, making it a compound of interest for pharmaceutical and agricultural applications.[1] Its complex structure, featuring multiple backbone N-methylations, presents challenges for chemical synthesis.[2][3] Heterologous production in microbial hosts, particularly the methylotrophic yeast Pichia pastoris, has emerged as a viable alternative for producing this compound and its analogs.[2][3][4] This guide focuses on the comparative analysis of this compound production in commonly used P. pastoris strains, providing valuable insights for strain selection and process optimization.
Data Presentation: this compound Production in Pichia pastoris
The heterologous production of this compound in P. pastoris is achieved through the co-expression of two genes from the producing fungus, Omphalotus olearius: ophMA and ophP.[2][3][4] OphMA is the precursor protein that contains the this compound sequence and a methyltransferase domain, while OphP is a macrocyclase that cleaves the precursor and cyclizes the peptide.[5]
While direct comparative studies on this compound production in different Pichia strains are limited, existing data and the known characteristics of these strains allow for an informed analysis.
| Strain | Promoter System | Key Genotypic Feature | Reported this compound Titer (mg/L) | Expected Relative Performance | Reference |
| P. pastoris GS115 | AOX1 (Methanol-inducible) | his4 auxotroph | ~6.5 | Baseline | [6] |
| P. pastoris X-33 | AOX1 (Methanol-inducible) | Wild-type (prototrophic) | Not reported | Potentially higher due to prototrophy and enhanced secretion | [7][8][9] |
| P. pastoris GS115 | GAP (Constitutive) | his4 auxotroph | Not reported | Potentially lower but methanol-free | [3][6] |
| P. pastoris X-33 | GAP (Constitutive) | Wild-type (prototrophic) | Not reported | Potentially higher than GS115-GAP, methanol-free | [3][6] |
Note on Expected Relative Performance: The expected performance of P. pastoris X-33 is based on studies showing its higher transformation efficiency and, in some cases, higher titers of other recombinant proteins compared to GS115.[7][8][9] The choice between the inducible AOX1 promoter and the constitutive GAP promoter depends on the specific experimental goals; AOX1 generally leads to higher expression levels but requires the use of methanol (B129727), while GAP allows for simpler, methanol-free fermentations.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key experiments in the production and analysis of this compound in Pichia pastoris.
Strain Engineering and Transformation
Objective: To generate P. pastoris strains co-expressing the ophMA and ophP genes.
Protocol:
-
Gene Synthesis and Codon Optimization: The coding sequences for ophMA and ophP from Omphalotus olearius are synthesized with codon optimization for expression in P. pastoris.
-
Vector Construction: The optimized ophMA and ophP genes are cloned into P. pastoris expression vectors. For inducible expression, vectors containing the AOX1 promoter (e.g., pPICZα A) are used. For constitutive expression, vectors with the GAP promoter (e.g., pGAPZα A) are employed. The two genes can be placed on separate vectors with different selection markers or on a single vector.
-
Linearization of Plasmids: Prior to transformation, the expression vectors are linearized with a restriction enzyme to facilitate integration into the P. pastoris genome.
-
Yeast Transformation: Transformation of P. pastoris (e.g., GS115 or X-33) is performed by electroporation.
-
Selection of Transformants: Transformed cells are plated on selective media (e.g., YPDS plates containing Zeocin™).
-
Screening for High-Producing Clones: Zeocin™-resistant colonies are screened for this compound production through small-scale expression trials.
Fed-Batch Fermentation
Objective: To cultivate the engineered P. pastoris strains for high-density cell growth and this compound production.
Protocol:
-
Inoculum Preparation: A single colony of the selected P. pastoris clone is used to inoculate a starter culture in BMGY medium (Buffered Glycerol-complex Medium) and grown overnight at 28-30°C with vigorous shaking.
-
Batch Phase: The fermenter containing Basal Salts Medium with 4% glycerol (B35011) is inoculated with the starter culture. The batch phase is run at 30°C with the pH maintained at 5.0.
-
Glycerol Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a spike in dissolved oxygen), a fed-batch phase with 50% glycerol is initiated to further increase biomass.
-
Methanol Induction Phase (for AOX1 promoter):
-
To induce gene expression, the glycerol feed is stopped, and a methanol feed is initiated.
-
The methanol concentration is typically maintained at 0.5-1% (v/v).
-
The induction phase is carried out for 48-72 hours at a reduced temperature of 20-25°C to improve protein folding and reduce proteolysis.
-
-
Harvesting: Cells are harvested by centrifugation. The intracellular this compound is then extracted from the cell pellet.
This compound Extraction and Quantification
Objective: To extract this compound from the yeast cells and quantify its concentration.
Protocol:
-
Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer and lysed using methods such as bead beating or high-pressure homogenization.
-
Solvent Extraction: The cell lysate is extracted with an organic solvent, typically ethyl acetate (B1210297). The organic phase, containing this compound, is collected.
-
Sample Preparation: The ethyl acetate extract is evaporated to dryness and the residue is redissolved in methanol for analysis.
-
Quantification by HPLC-MS/MS:
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, is used for separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) for detection and quantification. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Standard Curve: A standard curve is generated using purified this compound to determine the concentration in the samples.
-
Mandatory Visualization
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing this compound production.
References
- 1. A dynamic fed batch strategy for a Pichia pastoris mixed feed system to increase process understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. High-level expression of biologically active glycoprotein hormones in Pichia pastoris strains—selection of strain GS115, and not X-33, for the production of biologically active N-glycosylated 15N-labeled phCG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level expression of biologically active glycoprotein hormones in Pichia pastoris strains--selection of strain GS115, and not X-33, for the production of biologically active N-glycosylated 15N-labeled phCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Fed-Batch Cultivation of Pichia pastoris on Laboratory Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Head-to-head comparison of synthetic vs. natural Omphalotin A bioactivity
A Head-to-Head Comparison of Synthetic vs. Natural Omphalotin A Bioactivity
An Objective Guide for Researchers and Drug Development Professionals
This compound, a cyclic dodecapeptide originally isolated from the mushroom Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal properties.[1][2] As research into its potential applications as a biopesticide and therapeutic agent progresses, the availability of both natural and synthetically produced this compound raises critical questions about their comparative bioactivity. This guide provides a detailed comparison of natural and synthetic this compound, presenting available experimental data, methodologies, and relevant biological pathways to aid researchers in making informed decisions for their studies.
Quantitative Bioactivity Data
| Compound | Source | Target Organism | Bioactivity Metric (LD50) | Reference |
| This compound | Natural (from Omphalotus olearius) | Meloidogyne incognita | 0.5 - 2.0 µg/ml | [3] |
| Recombinant this compound | Heterologous production in Pichia pastoris | Meloidogyne incognita | Reported as biologically active | [4] |
It has been observed that this compound displays weak activity against the saprophytic nematode Caenorhabditis elegans and exhibits weak cytotoxicity at concentrations of 100 μg/ml.[2] Furthermore, it does not show any significant phytotoxic, antibacterial, or antifungal properties.[2]
Experimental Protocols
The following are generalized experimental protocols for assessing the nematicidal activity of this compound, based on commonly employed methods in the field.
In Vitro Nematicidal Assay against Meloidogyne incognita
-
Nematode Culture and Egg Extraction: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato plants). Eggs are extracted from infected roots using a sodium hypochlorite (B82951) solution.
-
Juvenile Hatching: The extracted eggs are washed and placed on a Baermann funnel for hatching. Second-stage juveniles (J2) are collected for the bioassay.
-
Preparation of this compound Solutions: A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted with sterile water to achieve the desired test concentrations. The final concentration of the solvent should be non-toxic to the nematodes.
-
Bioassay: Approximately 100 J2 nematodes are added to each well of a 96-well microtiter plate containing the different concentrations of this compound. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Probing with a fine needle can be used to confirm mortality.
-
Data Analysis: The mortality data is used to calculate the lethal dose 50 (LD50), which is the concentration of the compound that kills 50% of the nematodes.
Visualizing the Workflow and Pathways
Experimental Workflow for Nematicidal Bioactivity Testing
Caption: Workflow for assessing the nematicidal activity of this compound.
Proposed Biosynthetic Pathway of this compound
The production of this compound, whether in its natural host or through heterologous systems, follows a fascinating biosynthetic pathway. This pathway involves a precursor protein, OphMA, which contains both a methyltransferase domain and the core peptide that becomes this compound.
Caption: Proposed biosynthetic pathway for the production of this compound.
Conclusion
Both natural and synthetically produced this compound demonstrate potent nematicidal activity, primarily against the plant-parasitic nematode Meloidogyne incognita. While a definitive quantitative comparison from a single study is lacking, the available evidence suggests that both sources yield a biologically active compound. The choice between natural and synthetic this compound may therefore depend on factors such as scalability, cost, and the potential for generating novel analogs through biosynthetic engineering, a field that is rapidly advancing.[5][6] The established total synthesis provides a route to this compound that is not dependent on fungal fermentation.[7] Further research directly comparing the bioactivity of this compound from different sources is warranted to fully elucidate any potential subtle differences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of the nematicidal cyclododecapeptide this compound by using racemization-free triphosgene-mediated couplings in the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Omphalotin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized biochemicals like Omphalotin A are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a cyclic peptide with nematicidal activity. The following procedures are based on general laboratory safety protocols for handling peptides and nematicides and should be adapted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety precautions. Although some safety data sheets suggest that the product and its degradation products are not classified as toxic, it is best practice to handle all research chemicals with care.[1]
Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this compound. This includes:
-
Lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Engineering Controls: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Response: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material. The contaminated area should then be decontaminated, and the site thoroughly washed. All spill cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [2] |
| Inactivation Solution | 10% Bleach Solution (Sodium Hypochlorite) | General Peptide Disposal Protocol[3] |
| Inactivation Time | Minimum 30 minutes | General Peptide Disposal Protocol[3] |
| Autoclave Cycle | 121°C at 15 psi for a minimum of 30-60 minutes | General Peptide Disposal Protocol[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including liquid waste (e.g., unused solutions) and solid waste (e.g., contaminated labware).
Experimental Protocol: Chemical Inactivation of this compound
This protocol is adapted from general procedures for the chemical inactivation of peptides.
1. Waste Segregation:
- Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and leak-proof hazardous waste containers.
2. Chemical Inactivation (Liquid Waste):
- In a designated chemical fume hood, add a 10% bleach solution to the liquid waste containing this compound.
- Ensure the final volume ratio of bleach solution to waste is at least 1:10.
- Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
- After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
- Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized by your EHS department.
3. Chemical Decontamination (Solid Waste):
- Immerse all contaminated solid waste (e.g., pipette tips, vials, gloves) in a 10% bleach solution for a minimum of 30 minutes.
- After decontamination, carefully decant the bleach solution and manage it as described for liquid waste.
- Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.
4. Disposal of Empty Containers:
- Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., ethanol (B145695) or methanol).
- Collect the rinsate as chemical waste.
- Deface the original label on the container.
- The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
